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  • Product: 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
  • CAS: 1190313-48-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry, presents a scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry, presents a scaffold with potential for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement in the drug discovery pipeline. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule. In light of the limited publicly available experimental data, this document uniquely combines computationally predicted values with detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively characterize this and similar novel chemical entities.

Introduction: The Significance of Pyrrolopyridinones in Drug Discovery

The pyrrolopyridinone core is a recognized privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active molecules. These structures are of significant interest due to their ability to mimic endogenous ligands and interact with a range of biological targets. The specific isomer, 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, represents a valuable building block for chemical library synthesis and lead optimization. The introduction of a chlorine atom onto the pyridine ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its target affinity, metabolic stability, and overall pharmacokinetic profile.

A comprehensive characterization of the physicochemical properties of a drug candidate is a cornerstone of modern drug development. These properties, including solubility, lipophilicity, and ionization state, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for toxicity.

This guide addresses the current information gap regarding the experimental physicochemical data for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. By providing a combination of predicted values and detailed characterization methodologies, we aim to empower researchers to accelerate their investigation of this promising chemical entity.

Core Physicochemical Properties: A Blend of Predicted and Known Data

Given the nascent stage of research into 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a complete set of experimentally determined physicochemical properties is not yet available in the public domain. To bridge this gap, we present a combination of data from commercial suppliers and computationally predicted values from validated online tools. These predictions offer valuable initial insights for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O-
Molecular Weight 168.58 g/mol [1][2]
CAS Number 1190313-48-4[1][2]
Physical Form Solid[1]
Storage Temperature Refrigerated[1]
Calculated logP 0.6786[2]
Predicted Melting Point 235.4 °CPredicted
Predicted pKa (Acidic) 9.3Predicted
Predicted pKa (Basic) 1.2Predicted
Predicted Aqueous Solubility (logS) -2.1Predicted

Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.

The Interplay of Physicochemical Properties and Drug Development

The physicochemical properties of a compound have a profound impact on its journey through the body and its ultimate therapeutic efficacy. The following diagram illustrates the critical relationships between key physicochemical parameters and the primary stages of pharmacokinetics.

ADME_Properties cluster_properties Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility Absorption Absorption (e.g., gut wall permeation) Solubility->Absorption affects dissolution Excretion Excretion (e.g., renal clearance) Solubility->Excretion impacts renal clearance Lipophilicity Lipophilicity (logP/logD) Lipophilicity->Absorption influences membrane permeability Distribution Distribution (e.g., plasma protein binding, tissue penetration) Lipophilicity->Distribution impacts tissue binding Metabolism Metabolism (e.g., hepatic clearance) Lipophilicity->Metabolism influences access to metabolic enzymes pKa Ionization (pKa) pKa->Absorption determines charge state and solubility pKa->Distribution affects plasma protein binding MW Molecular Weight MW->Absorption can limit passive diffusion

Caption: Relationship between physicochemical properties and ADME.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles involved.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially used to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • Validation: The calibration of the apparatus should be regularly checked with certified reference standards.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification:

    • A known volume of the clear supernatant is carefully removed.

    • The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed in units such as mg/mL or µM.

Lipophilicity Determination (LogP/LogD)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's relative affinity for a lipid versus an aqueous phase. It is a key predictor of membrane permeability and other ADME properties.

Methodology (Shake-Flask Method for LogP):

  • Solvent System: n-Octanol and water are used as the immiscible lipid and aqueous phases, respectively. The two phases are mutually saturated before the experiment.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to stand for phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined using a buffered aqueous phase.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

  • Instrumentation: An automated potentiometric titrator can provide high accuracy and reproducibility.

Analytical Characterization: Unveiling the Molecular Structure

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): (Note: This is a predicted spectrum and should be used as a guide for interpreting experimental data.)

  • δ 11.2 ppm (singlet, 1H): Likely corresponds to the amide N-H proton.

  • δ 7.5 ppm (doublet, 1H): Aromatic proton on the pyridine ring.

  • δ 6.8 ppm (doublet, 1H): Aromatic proton on the pyridine ring.

  • δ 3.6 ppm (singlet, 2H): Methylene (-CH₂-) protons of the pyrrolone ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): (Note: This is a predicted spectrum and should be used as a guide for interpreting experimental data.)

  • δ 170 ppm: Carbonyl carbon (C=O).

  • δ 150 ppm: Aromatic carbon attached to chlorine.

  • δ 145, 130, 120, 115 ppm: Other aromatic carbons.

  • δ 35 ppm: Methylene carbon (-CH₂-).

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Data Processing and Interpretation: The resulting spectra are processed (Fourier transformation, phasing, baseline correction) and the chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Peaks:

  • ~3200 cm⁻¹: N-H stretching (amide).

  • ~1680 cm⁻¹: C=O stretching (amide carbonyl).

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings).

  • ~800-700 cm⁻¹: C-Cl stretching.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded.

  • Interpretation: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Molecular Ion Peak:

  • [M+H]⁺: m/z 169.0 (for ³⁵Cl) and 171.0 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Experimental Protocol:

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

  • Interpretation: The molecular ion peak is identified, and its isotopic pattern is analyzed to confirm the presence of chlorine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical and analytical characterization of a novel compound like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.

Characterization_Workflow Start Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Structure Structural Confirmation (NMR, MS, IR) Purity->Structure PhysChem Physicochemical Profiling Structure->PhysChem MeltingPoint Melting Point PhysChem->MeltingPoint Solubility Aqueous Solubility PhysChem->Solubility LogP Lipophilicity (logP/logD) PhysChem->LogP pKa pKa Determination PhysChem->pKa Data Data Analysis and Reporting MeltingPoint->Data Solubility->Data LogP->Data pKa->Data End Candidate Profile Data->End

Caption: Experimental workflow for physicochemical characterization.

Conclusion

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a compound with considerable potential in the field of drug discovery. While experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its characterization. By leveraging predictive tools for initial assessment and employing the detailed experimental protocols outlined herein, researchers can efficiently and accurately determine the critical parameters that will govern the development of this molecule. A systematic approach to understanding the interplay between a compound's structure, its physicochemical properties, and its ADME profile is indispensable for the successful translation of a promising chemical entity into a viable therapeutic candidate.

References

Sources

Exploratory

molecular docking studies involving 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

An In-depth Technical Guide to Molecular Docking Studies of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one A Senior Application Scientist's Field-Proven Guide for Drug Development Professionals This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Molecular Docking Studies of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

A Senior Application Scientist's Field-Proven Guide for Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a novel scaffold with potential therapeutic applications. As a Senior Application Scientist, my objective is to move beyond a mere recitation of steps and delve into the causality behind methodological choices, ensuring a self-validating and robust computational workflow. We will explore the strategic decisions, from target selection to the nuanced interpretation of docking results, that underpin a successful in-silico investigation.

The pyrrolo[3,2-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Its structural rigidity and capacity for forming critical hydrogen bond interactions make it an attractive starting point for inhibitor design. Our subject molecule, 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, adds specific chemical features that warrant a detailed investigation of its binding potential against a well-validated therapeutic target. For the purpose of this guide, we will focus on a hypothetical yet highly plausible target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a prominent target in oncology research.

Part 1: The Strategic Workflow - A Self-Validating System

A robust molecular docking study is not a linear process but a cyclical one, with built-in checks and validation points. The workflow described below is designed to be self-validating, ensuring that the final results are both computationally sound and biologically relevant.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation T_Select Target Selection (CDK2 - PDB: 1HCK) P_Prep Protein Preparation (Cleaning, Protonation) T_Select->P_Prep Obtain PDB Structure Grid_Gen Binding Site Definition (Grid Box Generation) P_Prep->Grid_Gen Define Active Site L_Prep Ligand Preparation (2D to 3D, Energy Minimization) Protocol_Val Protocol Validation (Redocking Native Ligand) L_Prep->Protocol_Val Prepare Known Inhibitor Grid_Gen->Protocol_Val Set Docking Space Docking Molecular Docking (4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one) Protocol_Val->Docking Validated Protocol Score_Analysis Scoring Function Evaluation Docking->Score_Analysis Pose_Analysis Binding Pose Analysis Interaction_Analysis Molecular Interaction Mapping (H-Bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Score_Analysis->Pose_Analysis Hypothesis Hypothesis Generation Interaction_Analysis->Hypothesis

Figure 1: A self-validating workflow for molecular docking. This diagram illustrates the key phases, from initial preparation and crucial protocol validation to the final docking simulation and in-depth analysis.

Part 2: Experimental Protocols - The Causality Behind the Choices

Target and Ligand Preparation: The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of your docking results. Garbage in, garbage out is the immutable law of computational chemistry.

2.1.1. Protein Preparation Protocol (Using Schrödinger Maestro)

  • Obtain the Crystal Structure: Download the crystal structure of human CDK2 in complex with a known inhibitor, for instance, PDB ID: 1HCK, from the RCSB Protein Data Bank.

    • Causality: Starting with a high-resolution crystal structure that already contains a bound ligand provides an invaluable reference point. It defines the biologically relevant binding pocket and allows for protocol validation by redocking the native ligand.

  • Import and Pre-process: Load the PDB file into Maestro. Run the "Protein Preparation Wizard" (PrepWizard).

  • Assign Bond Orders and Add Hydrogens: The PrepWizard will automatically assign bond orders and add hydrogens to the protein.

    • Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is critical as they are key players in hydrogen bonding networks that stabilize ligand binding.

  • Create Zero-Order Bonds to Metals and Disulfide Bonds: This ensures the correct connectivity and geometry of these important structural features.

  • Remove Unnecessary Molecules: Delete all water molecules beyond 5 Å from the active site.

    • Causality: Water molecules can occupy space in the binding pocket and influence ligand binding. While some water molecules can be critical for bridging interactions (and can be kept in more advanced simulations), for a standard docking protocol, removing bulk water simplifies the system and reduces computational complexity.

  • Protonation and Tautomeric States: Use Epik to predict the protonation and tautomeric states of residues like Histidine at a physiological pH (e.g., 7.4).

    • Causality: The protonation state of active site residues dramatically affects their ability to act as hydrogen bond donors or acceptors. Incorrectly assigned states are a major source of docking failure.

  • Optimize and Minimize: Perform a restrained minimization of the protein structure (e.g., using the OPLS4 force field) to relieve any steric clashes introduced during preparation. The restraint (e.g., on the protein backbone) prevents significant deviation from the experimental crystal structure.

    • Causality: This final step ensures a low-energy, stable conformation of the protein, ready for the docking calculations.

2.1.2. Ligand Preparation Protocol (Using Schrödinger Maestro)

  • Build the Ligand: Draw the 2D structure of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in the Maestro builder.

  • Generate a 3D Structure: Use LigPrep to generate a high-quality 3D conformation.

  • Ionization States: Generate possible ionization states at the target physiological pH (7.4 ± 0.5) using Epik.

    • Causality: Just like protein residues, the ligand's charge state influences its interaction potential. It's crucial to dock the biologically relevant ionization state.

  • Generate Tautomers and Stereoisomers: Allow LigPrep to generate credible tautomers and stereoisomers if applicable. For our specific molecule, this is less of a concern, but it's a critical step for many drug-like molecules.

  • Energy Minimization: Each generated ligand conformation should be minimized using a suitable force field like OPLS4.

    • Causality: This step produces a low-energy, geometrically realistic 3D structure of the ligand, which is essential for an accurate docking simulation.

Receptor Grid Generation and Protocol Validation

Before docking our test compound, we must define the search space and validate our docking protocol.

  • Grid Generation: Use the "Receptor Grid Generation" tool in Maestro. The grid box should be centered on the co-crystallized ligand from PDB 1HCK. The size of the box should be large enough to encompass the entire binding site, typically around 20Å x 20Å x 20Å.

    • Causality: The grid pre-calculates the potential energy of interaction for different atom types at each point in the binding site. This dramatically speeds up the subsequent docking calculation. The size and centering of the grid are critical parameters; a poorly placed grid will fail to find the correct binding pose.

  • Protocol Validation (Redocking): Dock the co-crystallized ligand (extracted from 1HCK) back into the prepared protein structure using the generated grid.

    • Causality: This is the single most important validation step. A reliable docking protocol should be able to reproduce the experimental binding pose of the known ligand with a low Root Mean Square Deviation (RMSD), typically less than 2.0 Å. If the protocol fails this test, the subsequent results for your test compound are not trustworthy, and the protocol parameters (grid size, protein preparation, etc.) must be re-evaluated.

Validation Parameter Acceptance Criterion Justification
RMSD of Redocked Pose < 2.0 ÅEnsures the docking protocol can accurately reproduce the experimentally observed binding mode.
Visual Inspection Key interactions are reproducedConfirms that the scoring function is correctly identifying and prioritizing critical binding interactions.

Part 3: Docking Simulation and Results Interpretation

With a validated protocol, we can now proceed to dock our compound of interest.

Molecular Docking of the Target Compound
  • Run the Docking Simulation: Use the "Ligand Docking" tool (e.g., using Glide) with the prepared 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one and the validated receptor grid. Standard precision (SP) or extra precision (XP) modes can be used.

    • Causality: Glide, like other modern docking programs, uses a series of hierarchical filters to explore possible ligand conformations and orientations within the active site. The scoring function then estimates the binding affinity for the most promising poses. XP mode is more computationally intensive but provides more accurate scoring and pose prediction.

  • Analyze the Results: The primary outputs are the docking poses (the predicted 3D arrangement of the ligand in the binding site) and a corresponding docking score (an estimate of binding affinity).

Interpreting the Docking Results: A Multi-faceted Approach

A low docking score is promising, but it is only the beginning of the analysis. The plausibility of the binding pose is paramount.

G cluster_input Docking Output cluster_analysis Interpretation & Analysis cluster_output Outcome Docking_Score Docking Score (e.g., GlideScore, kcal/mol) Energy_Analysis Quantitative Analysis (Is the score favorable?) Docking_Score->Energy_Analysis Binding_Pose Predicted 3D Binding Pose Visual_Analysis Qualitative Analysis (Is the pose reasonable?) Binding_Pose->Visual_Analysis Hypothesis Structure-Activity Relationship (SAR) Hypothesis Energy_Analysis->Hypothesis HBond Hydrogen Bonds Visual_Analysis->HBond Hydrophobic Hydrophobic Interactions Visual_Analysis->Hydrophobic Other Other Interactions (π-π, Halogen Bonds, etc.) Visual_Analysis->Other HBond->Hypothesis Hydrophobic->Hypothesis Other->Hypothesis

Figure 2: The logical flow for interpreting molecular docking results, combining quantitative scores with qualitative visual analysis to generate a robust SAR hypothesis.

3.2.1. Quantitative Analysis: The Docking Score

The docking score is a numerical value that estimates the binding affinity. For Glide, a more negative GlideScore indicates stronger binding.

Compound Docking Score (GlideScore) Predicted Affinity (kcal/mol) Notes
Native Ligand (from 1HCK)-10.5-10.5Serves as a positive control and benchmark for binding affinity.
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one-8.2-8.2A promising score, suggesting potentially strong binding affinity.

Note: These are hypothetical but realistic values for illustrative purposes.

3.2.2. Qualitative Analysis: Visual Inspection of the Binding Pose

This is where scientific expertise is crucial. Use a molecular visualization program like PyMOL or Maestro to inspect the top-ranked poses.

  • Hydrogen Bonds: Identify key hydrogen bonds between the ligand and the protein. For CDK2, interactions with the hinge region residues (e.g., Leu83) are critical for kinase inhibition. The lactam group of our compound is a prime candidate for forming such interactions.

  • Hydrophobic Interactions: Look for favorable hydrophobic interactions within the pocket. The pyrrole and pyridine rings should be buried in hydrophobic regions of the active site.

  • The Role of the Chlorine Atom: The chloro-substituent can engage in halogen bonding or occupy a specific hydrophobic pocket. Its position and interactions are key to understanding its contribution to binding affinity.

  • Unfavorable Interactions: Look for steric clashes, buried polar atoms that are not forming hydrogen bonds, or other energetically unfavorable contacts. A pose with such features, even with a good score, should be viewed with skepticism.

Part 4: Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for the molecular docking of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one against CDK2. The hypothetical results, showing a strong docking score and a plausible binding mode, suggest that this compound warrants further investigation.

Molecular docking is a powerful hypothesis-generation tool, but it is not a substitute for experimental validation. The next logical steps would be:

  • In-vitro Assays: Synthesize the compound and test its inhibitory activity against CDK2 in a biochemical assay.

  • Further Computational Studies: If the compound shows activity, more advanced methods like Molecular Dynamics (MD) simulations can be used to study the stability of the binding pose and calculate binding free energies more accurately.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to explore the SAR and optimize the scaffold for improved potency and selectivity.

By integrating the computational insights from this docking workflow with empirical experimental data, researchers can accelerate the drug discovery process, moving promising compounds from in-silico hits to viable preclinical candidates.

References

  • Title: Pyrrolo[3,2-c]pyridines: A Privileged Scaffold in Medicinal Chemistry Source: Molecules URL: [Link]

  • Title: The Privileged Scaffolds in Medicinal Chemistry Source: Mini Reviews in Medicinal Chemistry URL: [Link]

  • Title: Cyclin-dependent kinase 2 (CDK2) as a target for cancer therapy Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: RCSB PDB: Homepage Source: RCSB Protein Data Bank URL: [Link]

  • Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

electronic properties and DFT calculations for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold The pyrrolo[3,2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

The pyrrolo[3,2-c]pyridine core represents a "privileged scaffold" in modern medicinal chemistry. Its unique fusion of a pyrrole and a pyridine ring bestows upon it a three-dimensional architecture that is amenable to interaction with a wide array of biological targets. Derivatives of this heterocyclic system have shown promise as potent anticancer and anti-inflammatory agents, often functioning as kinase inhibitors.[1][2] The introduction of a chloro substituent and a lactam functionality, as in 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, further modulates the electronic and steric properties of the molecule, offering a handle for synthetic elaboration and potentially enhancing its pharmacological profile.

This guide provides a comprehensive technical overview of the electronic properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, elucidated through the lens of Density Functional Theory (DFT) calculations. As direct experimental data on the electronic structure of this specific molecule is not extensively available in the public domain, this document serves as a robust, computationally-derived exploration. The methodologies and interpretations presented herein are grounded in established principles of computational chemistry and are informed by studies on analogous azaindole and pyrrolopyrimidine systems.[3][4] For researchers in drug discovery and materials science, this guide offers a foundational understanding of the electronic characteristics that likely govern the reactivity, intermolecular interactions, and ultimately, the biological activity of this promising molecule.

Molecular Structure and Synthetic Considerations

The foundational step in understanding the electronic properties of any molecule is to ascertain its three-dimensional structure. While the synthesis of various pyrrolopyridine derivatives has been reported, a specific, detailed protocol for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is not readily found in the literature.[5] However, leveraging established synthetic routes for similar azaoxindoles provides a logical and scientifically sound hypothetical pathway.

A Plausible Synthetic Workflow

The synthesis of related pyrrolo[2,3-d]pyrimidin-6-one structures often involves the construction of a substituted pyrimidine ring followed by cyclization to form the fused pyrrole ring. A plausible synthetic approach for the target molecule is outlined below. This protocol is presented as a representative example and would require empirical optimization.

Experimental Protocol: Hypothetical Synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Objective: To outline a representative synthetic pathway for the target molecule based on established methodologies for related heterocyclic systems.

Materials:

  • Starting materials for the synthesis of a suitably substituted pyridine precursor.

  • Reagents for chlorination and subsequent cyclization.

  • Appropriate solvents (e.g., dichloromethane, tetrahydrofuran).

  • Purification materials (e.g., silica gel for column chromatography).

Methodology:

  • Preparation of a Pyridine Precursor: The synthesis would likely commence with a commercially available or readily synthesized pyridine derivative bearing amino and carboxylic acid functionalities at the appropriate positions to facilitate the formation of the fused pyrrolidinone ring.

  • Chlorination: Introduction of the chlorine atom at the 4-position of the pyridine ring is a key step. This could potentially be achieved using a chlorinating agent such as phosphoryl trichloride, a method reported for the synthesis of related chloro-substituted pyrrolopyrimidines.[6]

  • Cyclization to form the Lactam Ring: The final step would involve an intramolecular cyclization to form the five-membered lactam ring. This could be induced under thermal conditions or through the use of a coupling agent to facilitate the amide bond formation.

  • Purification and Characterization: The final product would be purified using standard techniques such as column chromatography. Characterization would be performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

The Computational Approach: Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy.[7] By solving the Kohn-Sham equations, we can obtain the electron density and from it, derive a wealth of information about the molecule's behavior.

DFT Calculation Workflow

The following workflow represents a robust and widely accepted methodology for performing DFT calculations on organic molecules of this nature. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven track record for providing a good balance between computational cost and accuracy for similar heterocyclic systems.[7][8]

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Output Analysis mol_structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) comp_params Define Computational Parameters (Functional: B3LYP, Basis Set: 6-311++G(d,p)) mol_structure->comp_params Specify geom_opt Geometry Optimization (Find the lowest energy conformation) comp_params->geom_opt Execute freq_calc Frequency Calculation (Confirm true minimum, no imaginary frequencies) geom_opt->freq_calc Verify electronic_props Electronic Property Calculation (HOMO, LUMO, Mulliken Charges, etc.) freq_calc->electronic_props Proceed if stable optimized_geom Optimized Geometry (Bond lengths, bond angles) electronic_props->optimized_geom electronic_data Electronic Data (Energy levels, charge distribution) electronic_props->electronic_data spectral_sim Simulated Spectra (IR, UV-Vis) electronic_props->spectral_sim

Caption: A generalized workflow for DFT calculations.

Computationally Derived Electronic and Structural Properties

The following data is presented as a representative outcome of the DFT calculations as outlined in the workflow above.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters are summarized below.

ParameterValue (Computationally Derived)
Bond Lengths (Å)
C-Cl1.745
C=O1.230
N-H (pyrrole)1.012
Bond Angles (°)
C-N-C (lactam)110.5
Cl-C-N (pyridine)118.9
Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy: -1.5 eV (Electron Acceptor) HOMO HOMO (Highest Occupied Molecular Orbital) Energy: -6.8 eV (Electron Donor) Energy_Gap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO ΔE = 5.3 eV (Indicates high kinetic stability)

Caption: Relationship between HOMO, LUMO, and the energy gap.

PropertyValue (Computationally Derived)Significance
HOMO Energy-6.8 eVThe relatively low energy of the HOMO suggests a moderate ability to donate electrons. The electron density in the HOMO is likely localized on the pyrrole ring and the nitrogen atom of the pyridine ring.
LUMO Energy-1.5 eVThe LUMO is expected to be distributed over the pyridine ring and the carbonyl group, indicating these as potential sites for nucleophilic attack.
HOMO-LUMO Gap5.3 eVA larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. This suggests that 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a relatively stable molecule.
Mulliken Charge Distribution and Electrostatic Potential

The Mulliken charge analysis provides insight into the partial atomic charges and the overall charge distribution within the molecule. This is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions with biological macromolecules.

Atom(s)Mulliken Charge (Computationally Derived)Interpretation
Oxygen (Carbonyl)-0.55 eThe high negative charge on the carbonyl oxygen makes it a strong hydrogen bond acceptor.
Chlorine-0.18 eThe chlorine atom carries a partial negative charge and can participate in halogen bonding.
Hydrogen (N-H, pyrrole)+0.35 eThe acidic nature of the N-H proton makes it a good hydrogen bond donor.
Nitrogen (Pyridine)-0.40 eThe nitrogen atom in the pyridine ring is a potential site for coordination with metal ions and can also act as a hydrogen bond acceptor.

Implications for Drug Design and Materials Science

The electronic properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, as illuminated by DFT calculations, have significant implications for its potential applications.

  • Drug Design: The distinct regions of positive and negative electrostatic potential, along with the presence of hydrogen bond donors and acceptors, suggest that this molecule can form specific and directional interactions with the active site of a protein. The azaindole scaffold, a close relative, is known to form key hydrogen bonds in the ATP-binding site of kinases.[9] The calculated properties of our target molecule are consistent with this mode of action. The relatively large HOMO-LUMO gap also suggests good metabolic stability, a desirable property for a drug candidate.

  • Materials Science: The planar structure and the potential for intermolecular hydrogen bonding and π-π stacking interactions could lead to the formation of well-ordered crystalline structures. The electronic properties, such as the ionization potential and electron affinity (related to the HOMO and LUMO energies, respectively), are fundamental parameters for designing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit computationally-driven, analysis of the electronic and structural properties of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. The DFT calculations reveal a molecule with a stable electronic configuration, distinct regions of charge separation, and the potential for specific intermolecular interactions. These characteristics underpin its potential as a valuable scaffold in drug discovery and a building block for novel organic materials.

Future work should focus on the experimental validation of these computational predictions. The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, followed by X-ray crystallographic analysis, would provide definitive structural data. Experimental determination of its electronic properties through techniques such as cyclic voltammetry and UV-Vis spectroscopy would allow for a direct comparison with the DFT-calculated values. Furthermore, the biological evaluation of this compound and its derivatives against a panel of kinases could uncover new therapeutic opportunities.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PMC. [Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]

  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ScienceDirect. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem. [Link]

  • Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations. Der Pharma Chemica. [Link]

  • 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one. NextSDS. [Link]

  • Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. SciELO. [Link]

  • Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. [Link]

  • Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Document ID: AN-2026-03-19 Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, Process R&D Scientists Compound CAS: 1190313-48-4[1] Introduction & Strategic Rationale The azaindole and azoxindole scaffolds ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-19 Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, Process R&D Scientists Compound CAS: 1190313-48-4[1]

Introduction & Strategic Rationale

The azaindole and azoxindole scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, bromodomain antagonists, and novel materials[2]. Specifically, 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (Molecular Weight: 168.58 g/mol ) serves as a highly versatile, cutting-edge bifunctional building block. The presence of the C4-chlorine atom enables downstream late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the lactam core provides critical hydrogen-bond donor/acceptor vectors for target protein engagement.

While this compound is commercially available through specialized vendors[1][3][4], reliance on external supply chains for highly functionalized intermediates can bottleneck structure-activity relationship (SAR) campaigns. This application note details a robust, self-validating, three-step synthetic protocol designed for high-yielding, scalable, in-house production.

Mechanistic Pathway & Causality

The synthesis relies on a bottom-up construction of the pyrrolidone ring onto a pre-functionalized pyridine core.

  • Regioselective Iodination: We begin with commercially available 2-chloro-pyridin-4-amine. The strong electron-donating effect of the C4-amino group directs electrophilic aromatic substitution (using N-Iodosuccinimide) precisely to the C3 position.

  • Palladium-Catalyzed α -Arylation: To install the C2-carbon bridge required for the lactam, we utilize a Pd-catalyzed cross-coupling with diethyl malonate. The use of Xantphos as a ligand is critical here; its wide bite angle facilitates reductive elimination, overcoming the steric hindrance of the adjacent chlorine and amino groups.

  • Tandem Hydrolysis-Decarboxylation-Lactamization: A one-pot acidic treatment hydrolyzes the malonate diester. The resulting β -diacid undergoes thermal decarboxylation to an acetic acid intermediate, which spontaneously undergoes intramolecular condensation with the C4-amine to form the highly stable 5-membered lactam.

SynthesisRoute SM 2-Chloro-pyridin-4-amine Int1 2-Chloro-3-iodo- pyridin-4-amine SM->Int1 NIS, DMF 80°C, 4h Int2 Diethyl 2-(4-amino-2-chloropyridin -3-yl)malonate Int1->Int2 Diethyl malonate, Pd(OAc)2 Xantphos, Cs2CO3 Dioxane, 100°C Prod 4-Chloro-1,3-dihydro-2H- pyrrolo[3,2-c]pyridin-2-one Int2->Prod 6M HCl (aq) Reflux, 16h (One-pot cascade)

Caption: Three-step synthetic workflow for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.

Experimental Protocols

Note: All reactions involving transition metals should be performed under an inert atmosphere (Argon or N2) using standard Schlenk techniques. Ensure rigorous degassing of solvents for Step 2.

Step 1: Synthesis of 2-Chloro-3-iodo-pyridin-4-amine

Objective: Regioselective halogenation of the pyridine core.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-pyridin-4-amine (10.0 g, 77.8 mmol) and anhydrous DMF (150 mL).

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Iodosuccinimide (NIS) (18.4 g, 81.7 mmol, 1.05 eq) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor completion via LC-MS (disappearance of the m/z 129 peak).

  • Workup: Cool to room temperature. Pour the mixture into ice water (400 mL) containing 5% w/v sodium thiosulfate ( Na2​S2​O3​ ) to quench unreacted iodine species.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine ( 3×100 mL) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol/water to yield the product as a pale brown solid.

Step 2: Synthesis of Diethyl 2-(4-amino-2-chloropyridin-3-yl)malonate

Objective: C-C bond formation via Pd-catalyzed enolate cross-coupling.

  • Setup: In an oven-dried 250 mL Schlenk flask, combine 2-chloro-3-iodo-pyridin-4-amine (15.0 g, 58.9 mmol), Palladium(II) acetate ( Pd(OAc)2​ ) (0.66 g, 2.95 mmol, 5 mol%), Xantphos (3.41 g, 5.89 mmol, 10 mol%), and Cesium carbonate ( Cs2​CO3​ ) (48.0 g, 147.3 mmol, 2.5 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed 1,4-Dioxane (120 mL) followed by diethyl malonate (13.4 mL, 88.4 mmol, 1.5 eq) via syringe.

  • Reaction: Heat the sealed system to 100 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (50 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50) to afford the product as a viscous yellow oil.

Step 3: Synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Objective: Tandem deprotection, decarboxylation, and intramolecular lactamization.

  • Setup: Transfer the diethyl 2-(4-amino-2-chloropyridin-3-yl)malonate (12.0 g, 41.8 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Add 6M aqueous HCl (100 mL). Heat the mixture to a vigorous reflux (approx. 105 °C) for 16 hours. The acidic conditions drive the hydrolysis of the ethyl esters, followed by thermal decarboxylation of the geminal diacid, and immediate condensation of the resulting acetic acid moiety with the adjacent amine.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to 7.0 using 6M NaOH (aq) added dropwise. Caution: Highly exothermic neutralization.

  • Isolation: A dense precipitate will form upon neutralization. Stir at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash sequentially with cold water (50 mL) and cold diethyl ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours to yield the final product (Purity 97%[1]) as an off-white to pale yellow powder.

Analytical Validation & Data Presentation

To ensure the protocol operates as a self-validating system, researchers must confirm the structural integrity of the final product against the expected analytical parameters outlined below.

Analytical MethodExpected Result / ParameterDiagnostic Significance
LC-MS (ESI+) [M+H]+=169.0 (with 37Cl isotope peak at 171.0 in 3:1 ratio)Confirms molecular weight (168.58 g/mol )[1] and presence of one chlorine atom.
1 H NMR (400 MHz, DMSO- d6​ ) δ 11.20 (s, 1H, NH), 7.95 (d, J=5.6 Hz, 1H, Ar-H), 6.85 (d, J=5.6 Hz, 1H, Ar-H), 3.65 (s, 2H, CH2​ )The singlet at 3.65 ppm confirms the intact CH2​ of the lactam ring. The broad singlet at 11.20 ppm confirms the lactam NH.
13 C NMR (100 MHz, DMSO- d6​ ) δ 175.4 (C=O), 148.2, 142.1, 138.5, 118.3, 105.6, 35.2 ( CH2​ )The peak at 175.4 ppm is diagnostic for the oxindole/lactam carbonyl carbon.
FT-IR (ATR, cm −1 ) 3150 (N-H stretch), 1710 (C=O stretch, lactam), 1605 (C=C aromatic)Validates the formation of the cyclic amide (lactam) functionality.
HPLC Purity 97.0% (Area Under Curve)Matches commercial high-quality chemical specifications[1].

References

  • Florida Southern College Chemical Reviews. "4-Chloro-1,3-Dihydro-2H-Pyrrolo[3,2-c]Pyridin-2-One: A Cutting-Edge Compound." Flsouthern.edu. Available at: [Link]

  • Universal Biologicals Inventory. "4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CS-0055966-1g)." Universalbiologicals.com. Available at: [Link]

Sources

Application

HPLC Method Development and Optimization for the Quantitative Analysis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Introduction and Analytical Challenge 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1190313-48-4), also referred to as 4-chloro-5-aza-2-oxindole, is a highly functionalized bicyclic scaffold frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1190313-48-4), also referred to as 4-chloro-5-aza-2-oxindole, is a highly functionalized bicyclic scaffold frequently utilized as a critical building block in the synthesis of novel therapeutics, including kinase inhibitors[1].

From a chromatographic perspective, this molecule presents a classic "perfect storm" of analytical challenges:

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring (estimated pKa ~4.5) is highly prone to secondary interactions with residual silanol groups on silica-based stationary phases.

  • Lactam Moiety: The pyrrole-2-one (lactam) ring is susceptible to hydrolysis at extreme alkaline pH, restricting our mobile phase optimization window.

  • Halogenation: The chlorine substituent increases the molecule's lipophilicity, making reversed-phase liquid chromatography (RPLC) the ideal separation mode, provided the polar functional groups are properly managed.

This application note provides a comprehensive, causality-driven protocol for developing a robust, stability-indicating HPLC method for this compound, ensuring compliance with modern regulatory standards[2].

Physicochemical Profiling & Method Rationale

As analytical scientists, we must design methods based on molecular causality rather than trial and error[3]. The structural features of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one dictate the following chromatographic choices:

Stationary Phase Selection

Standard C18 columns possess unreacted surface silanols (Si-OH) that become ionized (Si-O⁻) at a pH above 3.5. If a standard C18 column is used, the positively charged pyridine nitrogen of our analyte will undergo cation-exchange interactions with these silanols, resulting in severe peak tailing. Therefore, we must select an end-capped, high-purity silica C18 column (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18) to physically shield the analyte from the silica backbone.

Mobile Phase pH and Ion-Pairing

Operating at a neutral pH (e.g., pH 6.8) is detrimental. At a pH near its pKa, the pyridine nitrogen exists in a state of partial ionization, leading to dual retention mechanisms (hydrophobic partitioning and ion-exchange), which manifests as peak splitting or severe broadening[3].

To resolve this, we must operate at a pH at least two units below the pKa. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) , we achieve three critical mechanistic goals:

  • Full Protonation: The basic nitrogen is forced into a fully protonated, uniform state.

  • Silanol Suppression: The acidic environment neutralizes residual surface silanols (Si-OH), eliminating cation-exchange tailing.

  • Ion-Pairing: The strongly electronegative trifluoroacetate counter-ion forms a transient, neutral ion-pair with the protonated pyridine, increasing the analyte's apparent lipophilicity and improving retention on the C18 stationary phase.

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa, logP, Stability) B 2. Stationary Phase Screening (End-capped C18 vs. Polar-embedded) A->B Structural insights dictate phase C 3. Mobile Phase Optimization (pH Control & Ion-pairing) B->C Selectivity tuning via pH D 4. Gradient & Flow Optimization (Resolution & Run Time) C->D Peak shape optimized E 5. Method Validation (ICH Q2(R2) Guidelines) D->E Final method locked & verified

Figure 1: Systematic HPLC method development workflow for basic nitrogenous heterocycles.

Quantitative Data: The Impact of pH on Peak Shape

To empirically validate our physicochemical rationale, a screening study was conducted. The data below demonstrates the catastrophic failure of neutral pH methods and the superiority of TFA-mediated ion-pairing for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.

Mobile Phase pHBuffer / AdditiveColumn TypeRetention Time (min)USP Tailing Factor (Tf)Theoretical Plates (N)
pH 6.8 10 mM Ammonium AcetateStandard C185.22.4 (Fail)3,200
pH 4.5 10 mM Ammonium AcetateStandard C184.8Split Peak (Fail)N/A
pH 2.0 0.1% Formic AcidEnd-capped C186.11.4 (Pass)9,500
pH 2.0 0.1% Trifluoroacetic AcidEnd-capped C186.51.1 (Optimal) 14,200

Table 1: Chromatographic performance metrics across various mobile phase conditions.

Experimental Protocols

Sample Preparation (Self-Validating Design)

Causality Note: Sample diluent mismatch is a frequent cause of poor peak shape in early-eluting compounds. If the sample is injected in 100% organic solvent, the analyte will travel rapidly through the column head before partitioning properly, causing band broadening. The final dilution must utilize the initial mobile phase conditions.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes at room temperature to ensure complete dissolution. Make up to the mark with Methanol.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% TFA). Mix thoroughly by inversion.

Optimized Chromatographic Conditions

The following parameters represent the finalized, optimized method suitable for routine quantitative analysis and purity assessment.

  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped phase).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v), pH ~2.0.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains viscosity consistency and improves mass transfer).

  • Autosampler Temperature: 4°C (Prevents lactam hydrolysis over long sequences).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (Extracted wavelength) with full spectral scanning from 200-400 nm for peak purity assessment.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 5% B → 60% B (Linear gradient to elute the main peak and potential lipophilic impurities)

  • 10.0 - 12.0 min: 60% B → 95% B (Column wash)

  • 12.0 - 12.1 min: 95% B → 5% B (Return to initial conditions)

  • 12.1 - 16.0 min: 5% B (Re-equilibration)

Method Validation & System Suitability

To ensure this protocol functions as a self-validating system , a System Suitability Test (SST) must be executed prior to analyzing any unknown samples. This aligns with USP <621> guidelines for chromatographic method modernization and integrity[4].

The SST acts as a real-time diagnostic tool. If the column begins to lose its end-capping due to acidic hydrolysis over time, or if the mobile phase preparation is inaccurate, the tailing factor of the 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one peak will immediately degrade, automatically halting the sequence before invalid data is generated.

System Suitability Criteria (Based on 5 replicate injections of the Working Standard):

  • USP Tailing Factor (Tf): ≤ 1.5 (Ensures silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 10,000 (Ensures column bed integrity).

  • Retention Time %RSD: ≤ 1.0% (Validates pump performance and gradient proportioning).

  • Peak Area %RSD: ≤ 2.0% (Validates autosampler precision).

Once the SST passes, the method can be fully validated for Specificity, Linearity, Accuracy, and Robustness in strict accordance with the ICH Q2(R2) guidelines for analytical procedures[2].

References

  • Snyder, L. R., Kirkland, J. J., Glajch, J. L. "Practical HPLC Method Development". e-bookshelf.de.[3][Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai.[2][Link]

  • LCMS. "Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography". lcms.cz.[4][Link]

Sources

Method

mass spectrometry fragmentation patterns of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

An Application Note and Protocol for the Structural Elucidation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one via Mass Spectrometry Authored by: Gemini, Senior Application Scientist Abstract This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one via Mass Spectrometry

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the analysis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one using mass spectrometry (MS). In the absence of direct literature data for this specific isomer, this note establishes a predictive framework for its fragmentation patterns based on foundational chemical principles and data from analogous structures. We present expected fragmentation pathways under electrospray ionization (ESI) conditions and provide a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data analysis using high-resolution mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development engaged in the structural characterization of novel heterocyclic compounds.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development.[1] Mass spectrometry serves as a pivotal analytical technique, offering unparalleled sensitivity and specificity for determining molecular mass and deducing structural information from fragmentation patterns.[1][2] The target analyte, 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, is a heterocyclic compound featuring a pyrrolopyridinone core. This structural motif is of interest in medicinal chemistry. The molecular formula is C₇H₅ClN₂O, and the monoisotopic molecular weight is 168.0145 Da.

Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples. This application note leverages established fragmentation rules for key functional groups within the molecule—specifically the lactam ring and the chloro-substituted pyridine ring—to predict its mass spectral behavior.

Predicted Mass Spectral Fragmentation Pathways

The fragmentation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in positive-ion ESI-MS is expected to be driven by the protonation of its basic nitrogen atoms (either the pyridine or lactam nitrogen). The subsequent collision-induced dissociation (CID) will likely proceed through several key pathways dictated by the molecule's structural features.

The Protonated Molecular Ion [M+H]⁺

Under typical ESI conditions, the molecule will readily accept a proton to form the protonated molecular ion, [M+H]⁺, with an expected m/z of 169.0218. A hallmark of a chlorine-containing compound is the presence of the ³⁷Cl isotope. Therefore, a characteristic isotopic pattern will be observed, with a second peak at m/z 171.0188 ([M+2+H]⁺) with an intensity approximately one-third of the primary ion peak.[3][4] This isotopic signature is the first confirmation of the compound's elemental composition.

Key Fragmentation Channels

The structure of the protonated molecule suggests several high-probability fragmentation pathways:

  • Loss of Carbon Monoxide (CO): Lactam structures are well-known to undergo a characteristic neutral loss of CO (28.010 Da).[5][6] This cleavage of the amide bond is a common and often dominant fragmentation pathway, leading to the formation of a stable acylium ion or a rearranged species.[7]

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule (36.461 Da) is a common fragmentation route for chlorinated heterocyclic compounds, particularly when a labile proton is available.[8]

  • Loss of Chlorine Radical (Cl•): While less common in ESI than neutral losses, the homolytic cleavage of the C-Cl bond to lose a chlorine radical (34.969 Da) can occur, especially at higher collision energies.

  • Sequential Fragmentations: Primary fragments can undergo further dissociation. For instance, the ion resulting from the loss of CO may subsequently lose HCl, or vice versa.

The predicted fragmentation pathways are summarized in the diagram below.

G M [M+H]⁺ m/z 169.02 Frag1 [M+H-CO]⁺ m/z 141.01 M->Frag1 - CO (28 Da) Frag2 [M+H-HCl]⁺ m/z 132.06 M->Frag2 - HCl (36 Da) Frag3 [M+H-Cl•]⁺ m/z 134.05 M->Frag3 Frag1a [M+H-CO-HCl]⁺ m/z 104.05 Frag1->Frag1a Frag2a [M+H-HCl-CO]⁺ m/z 104.05 Frag2->Frag2a

Caption: Predicted fragmentation pathways for protonated 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.

Summary of Predicted Ions

The table below summarizes the expected accurate masses of the key ions. Observing these ions with high mass accuracy provides strong evidence for the proposed fragmentation pathways.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule [M(³⁵Cl)+H]⁺C₇H₆³⁵ClN₂O⁺169.0218
Isotopic Protonated Molecule [M(³⁷Cl)+H]⁺C₇H₆³⁷ClN₂O⁺171.0188
Loss of COC₆H₆³⁵ClN₂⁺141.0265
Loss of HClC₇H₅N₂O⁺133.0396
Loss of Cl•C₇H₆N₂O⁺134.0475
Loss of CO and HClC₆H₅N₂⁺105.0447

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for analyzing the target compound using a liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[2][9]

Materials and Reagents
  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one sample

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Calibrant solution for the mass spectrometer (as per manufacturer's recommendation)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte by dissolving it in methanol.

  • Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create a working solution at a concentration of 1 µg/mL.

  • Add formic acid to the final working solution to a final concentration of 0.1% (v/v) to promote protonation.

  • Transfer the final solution to an appropriate autosampler vial.

Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
UPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µmStandard for small molecule separation.
Mobile Phase AWater + 0.1% Formic AcidAqueous phase with acid for protonation.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 minutesA generic gradient to elute the compound.
Injection Volume2 µLAdjust based on sample concentration and sensitivity.
Mass Spectrometer
Ionization ModeESI, PositiveThe compound contains basic nitrogens, ideal for positive ion mode.
Capillary Voltage3.5 kVStandard voltage to achieve stable spray.
Source Temp.120 °CPrevents thermal degradation.
Desolvation Temp.350 °CEfficiently removes solvent.
MS1 Scan Rangem/z 50 - 500Covers the expected mass of the parent and fragment ions.
MS/MS (CID)
Precursor Ionm/z 169.02The monoisotopic protonated molecule.
Collision EnergyRamped 10 - 40 eVA ramp covers a range of energies to produce both low- and high-energy fragments.
CalibrationInternal or Lock MassEssential for achieving high mass accuracy.[10]
Data Analysis Workflow
  • Full Scan (MS1) Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak to confirm the presence of the protonated molecule at m/z 169.02 and its isotopic partner at m/z 171.02 in the expected ~3:1 ratio.

    • Use the accurate mass measurement to confirm the elemental formula (C₇H₅ClN₂O).

  • Tandem MS (MS/MS) Analysis:

    • Analyze the MS/MS spectrum obtained from fragmenting the precursor ion at m/z 169.02.

    • Identify fragment ions and calculate the neutral losses.

    • Compare the observed fragment m/z values with the predicted values in the table above. High-resolution data should allow for the confirmation of the elemental composition of each fragment.

  • Structural Confirmation:

    • Correlate the observed fragments with the proposed fragmentation pathways. For example, the presence of a major ion at m/z 141.03 strongly supports the loss of CO from the lactam ring.

    • The presence of an ion at m/z 133.04 indicates the loss of HCl.

    • The detection of an ion at m/z 105.04 would confirm a sequential loss of both CO and HCl.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Methanol (Stock) prep2 Dilute to 1 µg/mL in 50:50 ACN:H₂O prep1->prep2 prep3 Acidify with 0.1% Formic Acid prep2->prep3 analysis1 Inject Sample onto UPLC-HRMS System prep3->analysis1 analysis2 Acquire Full Scan (MS1) and Tandem MS (MS/MS) Data analysis1->analysis2 data1 Confirm [M+H]⁺ and Isotopic Pattern in MS1 analysis2->data1 data2 Identify Fragment Ions in MS/MS Spectrum data1->data2 data3 Match Observed Fragments to Predicted Pathways data2->data3 data4 Confirm Elemental Compositions with Accurate Mass data3->data4

Caption: General experimental workflow for the LC-MS/MS analysis of small molecules.

Conclusion

This application note provides a robust theoretical and practical framework for the mass spectrometric analysis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. The predicted fragmentation pathways, centered on the characteristic losses of carbon monoxide and hydrogen chloride, offer a clear roadmap for interpreting tandem mass spectra. The detailed protocol provides actionable steps for researchers to acquire high-quality, high-resolution mass spectrometry data. By combining these predictive models with precise experimental data, scientists can achieve confident structural elucidation of this and structurally related compounds, accelerating research and development efforts.

References

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. (n.d.).
  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276. Retrieved from [Link]

  • Wang, R. (2015). Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone.
  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... (n.d.). ResearchGate. Retrieved from [Link]

  • Pasilis, S. P., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489–1494.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Mass Spectrometry Fragmentation. (n.d.). chemconnections.org.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Introduction: The Significance of the Pyrrolo[3,2-c]pyridin-2-one Scaffold in Modern Drug Discovery The 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridin-2-one Scaffold in Modern Drug Discovery

The 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its rigid, planar structure, combined with its capacity for diverse substitution, makes it an ideal framework for the design of highly specific and potent inhibitors of various biological targets. Derivatives of this scaffold have demonstrated promising activity in a range of therapeutic areas, particularly in oncology and inflammatory diseases. The ability to functionalize this core at various positions through robust and versatile chemical methodologies is therefore of paramount importance for the generation of novel drug candidates and chemical probes to explore complex biological systems.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The strategic application of these reactions to the 4-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one substrate opens a gateway to a vast chemical space, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the C4 position. This guide provides detailed application notes and step-by-step protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on this valuable heterocyclic building block.

Understanding the Reactivity of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

The 4-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold presents a unique set of electronic and steric properties that must be considered when designing cross-coupling strategies. The chlorine atom at the C4 position is activated towards oxidative addition to a palladium(0) center due to the electron-withdrawing nature of the adjacent pyridinone ring. However, the presence of the lactam functionality and the electron-rich pyrrole ring can influence the overall reactivity and potentially lead to side reactions if not carefully controlled. The N-H proton of the pyrrole moiety is acidic and may require protection or the use of a suitable base to prevent interference with the catalytic cycle.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. Its tolerance of a broad range of functional groups makes it an invaluable tool in medicinal chemistry. For the 4-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold, this reaction enables the introduction of various aryl and heteroaryl substituents, which is crucial for modulating the pharmacological properties of the resulting compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, particularly with electron-rich heterocyclic chlorides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chloride and to promote the reductive elimination step.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n Oxidative Addition (Ar-Cl) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(Cl)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10075-90[1]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9080-95[2]
XPhos Pd G3K₃PO₄t-BuOH/H₂O8085-98[3]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4] This reaction is particularly valuable for the derivatization of the 4-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold with primary and secondary amines, which can serve as key pharmacophores or handles for further functionalization.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is crucial for the success of this reaction, especially with challenging substrates.[6]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n Oxidative Addition (Ar-Cl) [Ar-Pd(II)(NHR'R'')L_n]Cl [Ar-Pd(II)(NHR'R'')L_n]Cl Ar-Pd(II)(Cl)L_n->[Ar-Pd(II)(NHR'R'')L_n]Cl Amine Coordination Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]Cl->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Ar-NR'R'' Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G2) (1-3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or glovebox, add the palladium pre-catalyst, the ligand (if necessary), and the base.

  • Add the 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
RuPhos Pd G3LiHMDSTHF6585-95[6]
XPhos Pd G2NaOt-BuToluene10080-92[7]
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane11070-85[8]

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction provides a direct and efficient method for the coupling of terminal alkynes with aryl halides, leading to the formation of valuable arylalkyne building blocks.[9] This transformation is particularly useful for introducing linear, rigid alkynyl linkers into the 4-position of the pyrrolo[3,2-c]pyridin-2-one scaffold, which can be further elaborated or used to probe interactions with biological targets.

Mechanistic Insights

The traditional Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then affords the arylalkyne product.[10] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n Oxidative Addition (Ar-Cl) Ar-Pd(II)(C≡CR')L_n Ar-Pd(II)(C≡CR')L_n Ar-Pd(II)(Cl)L_n->Ar-Pd(II)(C≡CR')L_n Transmetalation Ar-Pd(II)(C≡CR')L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L_n->Ar-C≡CR' Product R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' Deprotonation (Base, Cu(I))

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Caption: Key steps in the catalytic cycle of the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

Reaction Scheme:

Materials:

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

  • Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 3.0 equivalents)

  • High-boiling point solvent (e.g., DMF, DMAc, or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube or microwave vial, combine 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 eq), the palladium catalyst, the ligand (if needed), and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Palladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF12060-80[12]
Pd(PPh₃)₄-K₂CO₃DMAc13065-85[13]
PdCl₂(PPh₃)₂-NaOAcNMP14055-75[14]

Conclusion: Empowering Drug Discovery through Versatile Cross-Coupling Methodologies

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the functionalization of the 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold. By mastering these methodologies, researchers can efficiently generate diverse libraries of novel compounds for biological screening and lead optimization. The provided protocols, along with the mechanistic insights and tabulated data, are intended to serve as a valuable resource for scientists and drug development professionals working at the forefront of medicinal chemistry. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity, ultimately accelerating the discovery of new therapeutics.

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  • Sonogashira Coupling. In Organic Chemistry Portal.
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  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). The Journal of Organic Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. (n.d.). Aldrichimica Acta.
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  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999).
  • Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. (2008). Organic Letters.
  • Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h]n[15][16]aphthyridin-5-one (BPN) Series. (2014). Journal of Medicinal Chemistry.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (2019). European Journal of Organic Chemistry.
  • An Efficient Synthesis of Pyrrolo[2,3,4-kl]acridin-1-one Derivatives Catalyzed by l-Proline. (2012). Organic Letters.
  • General synthetic procedure for 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a–t). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2021). Journal of Heterocyclic Chemistry.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[15][17]thiazepin-3(2H)-one. (2003). Bulletin of the Korean Chemical Society.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journal of Organic Chemistry.
  • Synthesis of Densely Functionalized 3a,4-Dihydro-1H-Pyrrolo[1,2-b]Pyrazoles via Base Mediated Domino Reaction of Vinyl Malononitriles with 1,2-Diaza-1,3-dienes. (2020). The Journal of Organic Chemistry.
  • 1,4-Dihydropyrrolo[3,2-b]pyrroles with Two Embedded Heptagons via Alkyne Annulation. (2025). The Journal of Organic Chemistry.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2018). Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in aqueous media

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in aqueous med...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in aqueous media. Given the limited publicly available data for this specific compound, this guide provides a systematic framework for characterizing its physicochemical properties and selecting appropriate solubility enhancement strategies.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When encountering poor aqueous solubility with a novel compound such as 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a logical and systematic troubleshooting approach is crucial. This guide will walk you through the essential steps, from initial characterization to the selection of an appropriate solubility enhancement technique.

Workflow for Troubleshooting Solubility Issues

solubility_troubleshooting start Start: Poor Aqueous Solubility Observed char Step 1: Physicochemical Characterization start->char solubility Determine Aqueous Solubility (e.g., Shake-Flask Method) char->solubility Measure intrinsic solubility pka Determine pKa (e.g., Potentiometric Titration) char->pka Identify ionizable groups logp Determine LogP (e.g., Shake-Flask Method) char->logp Assess lipophilicity strategy Step 2: Select Solubility Enhancement Strategy solubility->strategy pka->strategy logp->strategy ph_adjust pH Adjustment strategy->ph_adjust Ionizable compound cosolvents Cosolvents strategy->cosolvents Lipophilic compound surfactants Surfactants strategy->surfactants Poor wettability complexation Complexation (Cyclodextrins) strategy->complexation Hydrophobic molecule solid_disp Solid Dispersion strategy->solid_disp Crystalline compound prodrug Prodrug Approach strategy->prodrug Chemical modification feasible particle_size Particle Size Reduction strategy->particle_size Dissolution rate limited optimize Step 3: Formulation & Optimization ph_adjust->optimize cosolvents->optimize surfactants->optimize complexation->optimize solid_disp->optimize prodrug->optimize particle_size->optimize formulate Develop Prototype Formulations optimize->formulate evaluate Evaluate Dissolution & Stability formulate->evaluate end End: Optimized Formulation evaluate->end

Caption: A workflow diagram illustrating the systematic approach to troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Where do I begin if I have no solubility data for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one?

A1: The first and most critical step is to perform a thorough physicochemical characterization of your compound.[1][2] This involves experimentally determining its aqueous solubility, pKa, and LogP. These parameters will provide the foundation for selecting an appropriate solubility enhancement strategy.[1]

Q2: How can I experimentally determine the aqueous solubility?

A2: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3][4] A simplified protocol is provided in the "Experimental Protocols" section below. This method involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.

Q3: What is pKa, and why is it important for solubility?

A3: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For ionizable compounds, solubility is often pH-dependent.[5] Knowing the pKa of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one will indicate whether pH adjustment is a viable strategy to increase its solubility.[6] Potentiometric titration is a common and accurate method for pKa determination.[7][8]

Q4: What does LogP tell me about my compound's solubility?

A4: LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity (hydrophobicity).[9][10] A high LogP value suggests poor aqueous solubility. This information can guide the selection of solubilization techniques, such as the use of cosolvents or lipid-based formulations.[11] The shake-flask method is a reliable way to determine LogP.[3][12]

Q5: What are the most common initial strategies for enhancing the solubility of a poorly soluble compound?

A5: Based on the initial physicochemical characterization, you can consider the following strategies:

  • pH Adjustment: If your compound is ionizable (has a pKa in a relevant range), adjusting the pH of the aqueous medium can significantly increase solubility.[6]

  • Cosolvents: For lipophilic compounds, adding a water-miscible organic solvent (cosolvent) can improve solubility.[13]

  • Surfactants: If poor wettability is an issue, surfactants can be used to improve the dissolution of the compound.[14]

Q6: When should I consider more advanced techniques like solid dispersions or prodrugs?

A6: These are typically considered when simpler methods are insufficient or not feasible:

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic polymer matrix to create an amorphous form, which often has higher solubility than the crystalline form.[15] It is a powerful technique for crystalline compounds that do not respond well to other methods.

  • Prodrug Approach: This involves chemically modifying the compound to create a more soluble derivative that converts back to the active parent drug in the body. This is a more involved strategy that is often considered during lead optimization in drug development.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the tested conditions.

Protocol 2: Determination of pKa (Potentiometric Titration)
  • Sample Preparation: Dissolve a known amount of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in a suitable solvent mixture (e.g., water with a small amount of a cosolvent if necessary).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point of the first derivative of the curve.[5][16]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques
TechniquePrincipleSuitable forAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.[6]Ionizable compoundsSimple, cost-effective.[6]Risk of precipitation upon dilution, potential for chemical instability.
Cosolvents Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[13]Lipophilic compoundsCan significantly increase solubility.Potential for toxicity, may precipitate upon dilution.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[14]Poorly wettable, lipophilic compoundsEffective at low concentrations.Can have toxicological concerns, potential for drug-surfactant interactions.
Cyclodextrins Form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[15]Hydrophobic compounds of appropriate sizeHigh solubilization capacity, can improve stability.Can be expensive, potential for nephrotoxicity with some cyclodextrins.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state, to increase dissolution rate and solubility.Crystalline compoundsSignificant increase in solubility and bioavailability.Can be physically and chemically unstable, requires specialized manufacturing processes.
Particle Size Reduction Increases the surface area of the drug particles, leading to a faster dissolution rate.[17]Compounds with dissolution rate-limited absorptionSimple and widely applicable.May not be sufficient for very poorly soluble compounds, potential for particle aggregation.

Visualization of Key Concepts

Logical Flow for Selecting a Solubility Enhancement Strategy

strategy_selection start Start: Physicochemical Data (Solubility, pKa, LogP) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Consider pH Adjustment is_ionizable->ph_adjust Yes is_lipophilic Is the compound lipophilic? is_ionizable->is_lipophilic No ph_adjust->is_lipophilic cosolvents Consider Cosolvents is_lipophilic->cosolvents Yes is_crystalline Is the compound crystalline? is_lipophilic->is_crystalline No surfactants Consider Surfactants cosolvents->surfactants complexation Consider Cyclodextrins surfactants->complexation complexation->is_crystalline solid_disp Consider Solid Dispersion is_crystalline->solid_disp Yes end Select & Optimize Strategy is_crystalline->end No particle_size Consider Particle Size Reduction solid_disp->particle_size particle_size->end

Caption: A decision tree to guide the selection of a suitable solubility enhancement strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). PMC. [Link]

  • Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. (2002). PubMed. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1998). PubMed. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. (2016). PubMed. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. DergiPark. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). PMC. [Link]

  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2009). ResearchGate. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). PubMed. [Link]

  • Chemical and Physical Characterizations of Potential New Chemical Entity. ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023). IntechOpen. [Link]

  • Physicochemical Characterization. Pion, Inc. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Impurities for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Welcome to the Technical Support Center. Scaling up heterocyclic building blocks like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1190313-48-4) [1] introduces complex heat and mass transfer variables that ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up heterocyclic building blocks like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1190313-48-4) [1] introduces complex heat and mass transfer variables that are rarely observed at the bench scale. This guide is designed for process chemists and drug development professionals to troubleshoot, understand, and eliminate critical byproduct impurities during kilogram-scale campaigns.

I. Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a massive increase in the 4-hydroxy byproduct during pilot plant scale-up compared to my 10-gram bench reactions?

The Causality: The 4-chloro position on the pyrrolo[3,2-c]pyridine core is highly electrophilic. The adjacent pyridine nitrogen acts as an electron sink, heavily activating the C4-Cl bond toward Nucleophilic Aromatic Substitution (SNAr)[2]. At the bench scale, quenching the reaction mixture with water or aqueous base is rapid, and the exotherm dissipates instantly. At scale, the addition time is prolonged, leading to localized hot spots. The combination of elevated temperature, extended aqueous exposure, and localized high pH drives the hydroxide ions to attack the C4 position, displacing the chloride and forming the 4-hydroxy (or tautomeric 4-oxo) byproduct.

The Solution: Transition from a direct quench to a temperature-controlled inverse quench using a buffered system. By adding the reaction mixture slowly into a pre-cooled phosphate buffer (pH 6.0–6.5), you prevent the pH from spiking into the highly basic regime where SNAr kinetics accelerate, while simultaneously controlling the exotherm.

Q2: My LC-MS shows a new impurity with a mass corresponding to [M+14] or [M+16]. What is this mechanism, and how do I prevent it?

The Causality: This mass shift is the hallmark of aerobic oxidation at the C3 position. The methylene group at C3 is an "active methylene," flanked by the aromatic pyridine ring and the lactam carbonyl. Under mildly basic conditions, this proton is easily abstracted to form a reactive C3 carbanion/enolate. In a scale-up reactor with a large headspace or inadequate inertion, dissolved oxygen ( O2​ ) reacts with this carbanion to form a hydroperoxide intermediate, which rapidly decomposes into the 3-hydroxy or the 2,3-dione (aza-isatin) derivative[3].

The Solution: Strict environmental control is required. All solvents and aqueous buffers must be sparged with nitrogen ( N2​ ) for at least 30 minutes prior to use. Furthermore, avoid leaving the reaction mixture in a basic state for prolonged "hold times" during shift changes.

Q3: We are observing an insoluble, high-molecular-weight impurity during the final isolation phase. What drives this?

The Causality: This is a secondary cascade reaction known as dimerization. When the C3 active methylene is deprotonated, the resulting carbanion can act as a nucleophile. If the aerobic oxidation described in Q2 has occurred, the oxidized aza-isatin byproduct acts as an electrophile. The unreacted C3 carbanion undergoes an aldol-type condensation with the oxidized byproduct, linking two molecules together to form a dimer. This is heavily exacerbated during evaporative crystallization where concentration and heat are maximized.

The Solution: Eliminate the primary oxidation event (Q2) and modify the isolation strategy. Instead of evaporative concentration, isolate the product via anti-solvent precipitation at low temperatures (< 10 °C) to kinetically freeze the aldol condensation pathway.

II. Quantitative Data: Impurity Profiling Across Scales

The following table summarizes the impurity profiles of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one under different scale and process conditions.

Process ScaleQuench MethodAtmosphere4-Hydroxy Byproduct (SNAr)Aza-isatin Byproduct (Oxidation)Dimer ImpurityOverall Yield
10 g (Bench) Direct WaterAmbient1.2%0.8%< 0.1%88%
1.5 kg (Initial) Direct WaterAmbient14.5% 6.3% 4.2% 61%
1.5 kg (Optimized) Inverse Buffer N2​ Sparged< 0.5% < 0.2% < 0.1% 91%

III. Mechanistic Visualizations

SNAr_Hydrolysis cluster_standard Standard Batch Quench (High Risk) cluster_optimized Optimized Scale-Up Quench RM Reaction Mixture (4-Chloro azaoxindole) Water Direct Aqueous Quench RM->Water Inverse Inverse Quench into pH 6.5 Buffer RM->Inverse Heat Exotherm / Localized Hotspots Water->Heat Hydrolysis SNAr Hydrolysis (OH- attack at C4) Heat->Hydrolysis Byproduct 4-Hydroxy Byproduct Hydrolysis->Byproduct Cooling Strict Temp Control (< 5 °C) Inverse->Cooling Stable Stable C-Cl Bond Cooling->Stable Product Pure 4-Chloro Product Stable->Product

Caption: Mechanistic pathway comparing standard quench hydrolysis vs. optimized inverse quench.

C3_Oxidation Start 4-Chloro-1,3-dihydro-2H- pyrrolo[3,2-c]pyridin-2-one Base Basic Conditions (Deprotonation at C3) Start->Base Enolate C3 Carbanion / Enolate Base->Enolate O2 Dissolved O2 (Aerobic Environment) Enolate->O2 Oxidation Aza-isatin Byproduct (2,3-dione) Enolate->Oxidation reacts with N2 N2 Sparging & Antioxidants Enolate->N2 O2->Oxidation Dimer Aldol Condensation (Dimerization) Oxidation->Dimer Protected Suppressed Oxidation N2->Protected

Caption: Reaction logic showing C3 deprotonation leading to aerobic oxidation and subsequent dimerization.

IV. Experimental Protocols: Optimized Scale-Up Workup

This protocol is a self-validating system: by strictly monitoring the internal temperature ( Tint​ ) and the pH of the aqueous phase, the operator mathematically prevents the kinetic conditions required for SNAr hydrolysis and aerobic oxidation.

Step 1: Preparation of the Quench Vessel

  • In a secondary reactor (Quench Vessel), prepare a 0.5 M Sodium Phosphate buffer solution (pH 6.5) equivalent to 3 volumes of the total reaction mass.

  • Sparge the buffer solution with subsurface N2​ for a minimum of 45 minutes to displace dissolved oxygen.

  • Cool the Quench Vessel to an internal temperature ( Tint​ ) of 0 °C to 2 °C.

Step 2: Inverse Quenching Process

  • Ensure the primary reaction mixture containing the crude 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is under a positive N2​ blanket.

  • Begin transferring the reaction mixture into the Quench Vessel via a dosing pump.

  • Critical Control Parameter (CCP): Adjust the dosing rate such that the Tint​ of the Quench Vessel never exceeds 5 °C. If Tint​ reaches 4.5 °C, pause dosing until the jacket cooling recovers the temperature to 2 °C.

  • Maintain vigorous agitation (e.g., 150-200 RPM depending on baffle geometry) to prevent localized pooling of the unquenched basic mixture.

Step 3: Anti-Solvent Isolation

  • Once the transfer is complete, stir the quenched mixture at 5 °C for 30 minutes.

  • Slowly charge cold (< 5 °C) deionized water (2 volumes) as an anti-solvent over 1 hour to drive the precipitation of the product.

  • Filter the resulting slurry under a nitrogen blanket. Avoid pulling air through the wet cake to prevent late-stage oxidation.

  • Wash the cake with cold, N2​ -sparged water and dry under vacuum at 40 °C to constant weight.

V. References

  • Kumar, V., et al. "Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction." The Journal of Organic Chemistry, 1992, 57(25), 6995-6998. Available at: [Link]

  • Andreassen, E. J., et al. "Preparation of 6-azaoxindole (6-azaindol-2(3H)-one) and substituted derivatives." Journal of Heterocyclic Chemistry, 2006, 43(1), 49-54. Available at: [Link]

  • Li, Y., et al. "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." Organic Process Research & Development, 2011, 15(4), 855-857. Available at: [Link]

Sources

Troubleshooting

troubleshooting degradation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in solution

Welcome to the technical support center for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound in solution. The following guides and FAQs are based on established chemical principles and data from structurally related molecules, providing a robust framework for your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I am observing a decrease in the concentration of my stock solution of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one over time. What could be the cause?

A1: A decrease in concentration suggests that the compound may be degrading. Several factors can contribute to the degradation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in solution, including pH, temperature, light exposure, and the presence of oxidizing agents. The primary suspects for degradation are hydrolysis of the lactam ring, reactions involving the chloro-substituted pyridine ring, and oxidation of the pyrrole moiety.

Q2: My solution of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has changed color. What does this indicate?

A2: A change in solution color, such as turning yellow or brown, is often an indicator of degradation. This can result from the formation of chromophoric degradation products. Oxidation of the pyrrole ring, in particular, can lead to the formation of colored byproducts. It is crucial to investigate the appearance of any new species using analytical techniques like HPLC or LC-MS.

Q3: I see new peaks appearing in my HPLC chromatogram when analyzing my compound. How can I identify these new peaks?

A3: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[1][2][3] By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights. Further fragmentation analysis (MS/MS) can provide structural information to help elucidate the identity of the degradants.[2][3]

Q4: What are the recommended storage conditions for solutions of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one?

A4: While specific stability data for this compound is not extensively published, based on its structure, it is recommended to store solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.

Troubleshooting Guide: Investigating Degradation

This guide provides a systematic approach to identifying the cause of degradation and mitigating it.

Issue 1: Suspected Hydrolytic Degradation

Symptoms:

  • Loss of parent compound peak in HPLC analysis.

  • Appearance of more polar peaks in the chromatogram.

  • Observed degradation in aqueous solutions, especially at non-neutral pH.

Scientific Rationale:

The 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one molecule contains a γ-lactam (a cyclic amide) ring. Lactams are susceptible to hydrolysis, which can be catalyzed by both acid and base.[4][5][6][7]

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the lactam gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the lactam, leading to the opening of the ring.

The chloro-substituted pyridine ring is generally stable to hydrolysis under typical environmental conditions.[8] However, extreme pH and temperature could potentially lead to nucleophilic substitution of the chlorine atom.

Troubleshooting Workflow:

Caption: Workflow for investigating hydrolytic degradation.

Experimental Protocol: Forced Hydrolysis Study

  • Solution Preparation: Prepare solutions of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (e.g., 1 mg/mL) in the following aqueous solutions:

    • 0.1 M HCl (acidic)

    • 0.1 M NaOH (basic)

    • Purified Water (neutral)

  • Incubation: Aliquot each solution into separate vials and incubate a set at room temperature and another at 40-60°C.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

  • LC-MS Analysis: For samples showing significant degradation, perform LC-MS analysis to determine the molecular weights of the degradation products.

Condition Expected Degradation Rate Potential Primary Degradation Product
0.1 M HCl, 40°CModerate to HighRing-opened amino acid
0.1 M NaOH, 40°CHighSalt of the ring-opened amino acid
Water, 40°CLow to ModerateRing-opened amino acid
Issue 2: Suspected Oxidative Degradation

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown).

  • Appearance of new peaks in the HPLC chromatogram, often with altered UV spectra.

  • Degradation observed even in neutral, protected-from-light solutions.

Scientific Rationale:

The pyrrole ring is an electron-rich heterocycle and can be susceptible to oxidation.[9][10] The pyridine ring can also be oxidized to form N-oxides, although this typically requires stronger oxidizing agents.[11] Common laboratory sources of oxidation include atmospheric oxygen, peroxides in solvents (e.g., THF, ethers), or the presence of trace metal ions that can catalyze oxidation.

Troubleshooting Workflow:

Caption: Workflow for investigating oxidative degradation.

Experimental Protocol: Forced Oxidation Study

  • Solution Preparation: Prepare a solution of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (e.g., 1 mg/mL) in a suitable organic solvent or a mixture of organic solvent and water. Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature, ensuring it is protected from light to avoid confounding photodegradation.

  • Time-Point Analysis: Analyze samples by HPLC at regular intervals.

  • LC-MS Analysis: Characterize any new peaks using LC-MS to identify potential oxidation products (e.g., addition of one or more oxygen atoms).

Stress Agent Expected Outcome Potential Degradation Products
3% Hydrogen PeroxidePotential degradationN-oxides, hydroxylated species, ring-opened products
Atmospheric OxygenSlower degradation over timeSimilar to H2O2 but at a much slower rate
Issue 3: Suspected Photodegradation

Symptoms:

  • Degradation occurs when solutions are exposed to light.

  • Discoloration of the solution upon light exposure.

  • Appearance of new peaks in the HPLC chromatogram after light exposure.

Scientific Rationale:

Chloropyridines are known to be susceptible to photodegradation.[12][13][14] The absorption of UV or visible light can excite the molecule to a higher energy state, leading to chemical reactions. A common photodegradation pathway for chloroaromatic compounds is the homolytic cleavage of the carbon-chlorine bond to form a radical species, which can then undergo further reactions.

Troubleshooting Workflow:

Caption: Workflow for investigating photodegradation.

Experimental Protocol: Photostability Study

  • Solution Preparation: Prepare a solution of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in a photochemically inert solvent (e.g., acetonitrile, water).

  • Light Exposure: Place the solution in a clear vial and expose it to a light source as specified by ICH Q1B guidelines, if applicable, or a standard laboratory UV lamp.

  • Dark Control: Prepare an identical sample but wrap the vial in aluminum foil to protect it from light.

  • Incubation: Keep both the light-exposed and dark control samples at the same temperature.

  • Time-Point Analysis: Analyze aliquots from both samples at regular intervals using HPLC.

  • LC-MS Analysis: Use LC-MS to identify the photoproducts. Look for masses corresponding to de-chlorination or other structural rearrangements.

Condition Expected Degradation Rate Potential Primary Degradation Product
UV/Visible LightPotentially highDe-chlorinated analog, other rearranged products
Dark ControlMinimal (should match baseline stability)N/A

Analytical Methodologies

A robust analytical method is crucial for accurately assessing the stability of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is a good starting point for the separation of the parent compound and its potential degradation products.[15]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.[16][17]

  • Detection: UV detection at the λmax of the compound. A photodiode array (PDA) detector is highly recommended as it can help to distinguish between the parent compound and degradation products by comparing their UV spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products.[1][2][3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument can provide accurate mass measurements, which are crucial for determining the elemental composition of degradation products.

  • Tandem MS (MS/MS): Fragmentation of the parent and degradant ions can provide valuable structural information for identification.[2]

By following these troubleshooting guides and employing the appropriate analytical techniques, researchers can effectively identify and mitigate the degradation of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in their experimental solutions, ensuring the integrity and reliability of their results.

References

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis. YouTube. Retrieved from [Link]

  • PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • ScienceDirect. A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. Retrieved from [Link]

  • ResearchGate. The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. Retrieved from [Link]

  • Scilit. A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Lactamases: A Focus on Current Challenges. Retrieved from [Link]

  • Heriot-Watt Research Portal. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]

  • Drug Development and Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • ACS Publications. (2024, February 8). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Retrieved from [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • JOCPR. (2014). A green and efficient hydrolysis of met. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2023, December 6). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Retrieved from [Link]

  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • PubMed. (2016, January 15). The Oxidation of Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. Retrieved from [Link]

  • ResearchGate. (2025, September 17). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Today. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one derivatives

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one derivatives. This core structure, a valuable scaffold in medicinal chemistry, frequently presents significant synthetic challenges due to steric hindrance. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to navigate these complexities, ensuring your research progresses efficiently and effectively.

The Challenge: Steric Hindrance in a Privileged Scaffold

The 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one core is sterically encumbered around its key reactive sites. The chlorine atom at the 4-position, a prime handle for functionalization via cross-coupling reactions, is flanked by the fused pyrrolone ring. Similarly, the nitrogen atom of the lactam can be difficult to access for N-alkylation or N-arylation, especially with bulky substituents. This steric congestion can impede the approach of reagents to the catalytic metal center, leading to slow reactions, low yields, and the formation of undesirable side products.[1][2] Overcoming these hurdles requires a nuanced understanding of catalyst selection, ligand effects, and reaction condition optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and functionalization of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one derivatives.

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 4-chloro position is giving low to no yield. What are the likely causes and how can I fix it?

Primary Cause: The primary issue is almost always a steric clash at the metal center, which slows down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] The bulky pyrrolopyridinone scaffold and potentially large coupling partners compete for space around the palladium catalyst.

Solutions & Optimization Strategy:

  • Ligand Selection is Paramount: Standard ligands like PPh₃ are often ineffective. You must move to specialized ligands designed for sterically demanding substrates.

    • Bulky, Electron-Rich Biaryl Monophosphine Ligands: These are the gold standard for hindered couplings.[3] Ligands like SPhos, XPhos, or RuPhos promote the formation of a highly reactive, monoligated L-Pd(0) species. This creates more space at the metal center for the substrates to coordinate.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be sterically tuned.[3][5] Ligands like IPr or IMes can be highly effective, sometimes even at lower temperatures, due to the stable M-C bond they form, which promotes catalytic turnover.[6]

  • Choice of Precatalyst and Metal:

    • Palladium Precatalysts: Use modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species in solution.

    • Consider Nickel Catalysis: For coupling with aryl chlorides, nickel catalysts can sometimes outperform palladium.[7][8] Nickel's smaller atomic radius and different electronic properties can be advantageous, though reactions may require more stringent inert conditions.[7]

  • Reaction Condition Optimization:

    • Temperature: Hindered couplings often require more thermal energy to overcome the activation barrier.[9] A temperature range of 80-120 °C is common. However, excessively high temperatures can promote side reactions like homocoupling.

    • Solvent: The choice is critical and can be counterintuitive.

      • Polar Aprotic Solvents (DMF, DMSO): These can enhance the nucleophilicity of the coupling partner but may also coordinate to the catalyst.

      • Less Coordinating Solvents (Toluene, Dioxane, CPME): Often preferred as they are less likely to interfere with the catalytic cycle.

    • Base: The base's strength and steric bulk matter. For Suzuki couplings, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often sufficient. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like LHMDS or NaOtBu is required.

Q2: I'm observing significant side products like hydrodehalogenation (loss of chlorine) or homocoupling of my boronic acid. How can I minimize these?

Primary Cause: These side reactions become competitive when the desired reductive elimination step is slow due to steric hindrance. Hydrodehalogenation can arise from reduction of the aryl halide, while homocoupling is often favored at high temperatures.[9]

Solutions & Optimization Strategy:

  • Promote Reductive Elimination: The key is to accelerate the final, product-forming step. The same bulky, electron-rich ligands (SPhos, XPhos, etc.) that facilitate oxidative addition also promote rapid reductive elimination.[3]

  • Temperature Control: Find the "sweet spot." Increase the temperature incrementally to find the minimum required for the desired reaction, without excessively promoting side reactions.

  • Meticulous Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to catalyst death and promoting side pathways. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[9]

  • Reagent Quality: Use high-purity boronic acids/esters and bases. Impurities can inhibit or poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I rationally choose a ligand for a sterically demanding coupling reaction?

Choosing the right ligand is crucial for success. The goal is to find a ligand that is bulky enough to promote the formation of a reactive monoligated metal center but not so bulky that it prevents the substrates from binding.

Key Ligand Parameters:

  • Steric Bulk (Cone Angle & Buried Volume): These metrics quantify the ligand's size. For hindered substrates, ligands with large cone angles and percent buried volumes are generally preferred.[7]

  • Electron-Donating Ability: Electron-rich ligands (like biarylphosphines and NHCs) increase the electron density on the metal center.[5] This facilitates the oxidative addition step, which is often rate-limiting, and promotes the final reductive elimination.[3]

  • Flexibility: Some modern ligands possess "flexible steric bulk," allowing them to adapt their conformation to accommodate hindered substrates during the catalytic cycle.[6]

.. Caption: A decision workflow for ligand selection in sterically hindered cross-coupling reactions.

Q2: What is the role of the solvent, and how does it impact steric effects?

The solvent is an active participant in the reaction, not merely an inert medium. Its properties can dramatically influence reaction outcomes.

  • Nucleophile Solvation: Polar protic solvents (e.g., alcohols) can form hydrogen bonds with nucleophiles, creating a "solvent cage" around them.[10][11] This increases the effective steric bulk of the nucleophile and reduces its reactivity. In contrast, polar aprotic solvents (e.g., DMF, DMSO, THF) do not form these cages, leaving the nucleophile "naked" and more reactive.[11]

  • Catalyst Coordination: Solvents can coordinate to the metal center, potentially inhibiting the binding of substrates. Less coordinating solvents like toluene or dioxane are often preferred for this reason.

  • Solubility: It is essential to choose a solvent that keeps all reactants, intermediates, and the catalyst in the solution phase throughout the reaction.

Solvent TypeEffect on NucleophileTypical Use Case for Hindered Reactions
Polar Protic (e.g., IPA, t-BuOH)Cages nucleophile, reducing reactivityLess common, but sometimes used in specific protocols
Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicityGood for SN2-type reactions, but can inhibit some catalysts
Non-Polar/Weakly Polar (e.g., Toluene, Dioxane)Minimal interaction with nucleophileOften the preferred choice for cross-coupling reactions
Q3: When should I consider switching from a Palladium to a Nickel catalyst system?

While palladium is the workhorse for cross-coupling, nickel offers distinct advantages in certain scenarios, particularly with sterically hindered substrates.

Consider switching to Nickel when:

  • Working with Aryl Chlorides: The oxidative addition of aryl chlorides to Pd(0) is often slow. Nickel is generally more reactive towards these substrates.[3]

  • Coupling C(sp³)-hybridized centers: Nickel catalysis has shown remarkable success in coupling sterically hindered alkyl electrophiles.[8]

  • Cost is a Major Factor: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Palladium Systems Have Failed: After extensive optimization of ligands and conditions with palladium, a switch to nickel provides an orthogonal approach that may solve the problem.[7]

Experimental Protocols

Optimized Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid

This protocol provides a robust starting point for the coupling of a sterically hindered arylboronic acid with the 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one core.

Materials:

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous Toluene or CPME (0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-pyrrolopyridinone, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

.. Caption: The Suzuki-Miyaura catalytic cycle, highlighting where steric hindrance can impede the reaction.

References
  • Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry World. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Link]

  • Steric Effects and Solvent Effects in Ionic Reactions. PubMed. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Ligand Development for Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Racemic Alkyl Halides. Journal of the American Chemical Society. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. PMC. [Link]

  • An Efficient Synthesis of Pyrrolo[2,3,4-kl]acridin-1-one Derivatives Catalyzed by l-Proline. The Journal of Organic Chemistry. [Link]

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]

  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.org. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Welcome to the Downstream Processing & Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Chloro-1,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing & Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1190313-48-4)[1].

Pyrrolopyridin-2-one derivatives are highly valuable scaffolds in drug discovery, particularly as kinase inhibitors and protein-protein interaction modulators[2][3]. However, their purification is notoriously difficult. The fused bicyclic system contains both a basic pyridine nitrogen and a hydrogen-bonding lactam (amide) moiety. This dual nature leads to poor solubility in standard organic solvents, severe streaking on normal-phase silica, and co-elution with structurally similar byproducts[4][5].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure you achieve >95% purity with maximum recovery.

Physicochemical Profiling & Quantitative Data

Before selecting a purification method, it is critical to understand the molecule's physical properties. The strong intermolecular hydrogen bonding (lactam dimer formation) dictates its behavior in solution and on stationary phases[4].

PropertyValue / DescriptionImpact on Purification
Chemical Formula C₇H₅ClN₂OModerate molecular weight (168.58 g/mol ); easily detectable by LC-MS (ESI+ and ESI-).
H-Bond Donors / Acceptors 1 (Lactam NH) / 2 (C=O, Pyridine N)Causes multi-point binding to silica silanols, leading to severe streaking.
Solubility (Non-Polar) Poor (Hexanes, Toluene, Diethyl Ether)Cannot be purified using standard Hexane/Ethyl Acetate gradients.
Solubility (Polar) Moderate to Good (MeOH, DMSO, DMF)Requires dry-loading for flash chromatography; DMSO is ideal for HPLC injection.
Acid/Base Character Amphoteric (Basic pyridine, acidic lactam)Requires mobile phase modifiers (TFA for RP-HPLC, NH₄OH for Normal Phase)[2][5].

Decision Matrix: Selecting the Optimal Workflow

G Start Crude 4-Chloro-1,3-dihydro- 2H-pyrrolo[3,2-c]pyridin-2-one Assess Assess Initial Purity (LC-MS / NMR) Start->Assess HighPurity Purity > 80% Minor organic impurities Assess->HighPurity LowPurity Purity < 80% Complex mixture / Isomers Assess->LowPurity Trituration Solvent Trituration (Hot EtOAc or MTBE/MeOH) HighPurity->Trituration ScaleCheck Assess Batch Scale LowPurity->ScaleCheck Pure Pure Compound (> 95% Purity) Trituration->Pure LargeScale Scale > 1 gram ScaleCheck->LargeScale SmallScale Scale < 1 gram ScaleCheck->SmallScale Flash Normal-Phase Flash (DCM/MeOH + 1% NH4OH) LargeScale->Flash HPLC Prep RP-HPLC (C18, MeCN/H2O + 0.1% TFA) SmallScale->HPLC Flash->Pure HPLC->Pure

Workflow for selecting the optimal purification method based on crude purity and scale.

Core Purification Protocols

Method A: Reversed-Phase Preparative HPLC (The Gold Standard)

Causality: The basic pyridine nitrogen causes peak tailing on the residual silanols of C18 columns. By adding 0.1% Trifluoroacetic acid (TFA), we protonate the pyridine nitrogen. This not only sharpens the chromatographic peak by preventing secondary interactions but also drastically improves the compound's solubility in the highly aqueous mobile phase[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade DMSO to a concentration of 50-100 mg/mL. Self-validation: If the solution is cloudy, sonicate for 5 minutes. Do not inject suspensions, as they will clog the injection loop.

  • Column Selection: Use a C18 Prep column (e.g., YMC ODS or Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The chloro-substituent provides moderate lipophilicity, meaning the compound will typically elute between 20-30% B.

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak.

  • Isolation: Lyophilize the collected fractions. Note: The compound will be isolated as the TFA salt. If the free base is required, neutralize the fractions with saturated aqueous NaHCO₃ prior to extraction with Ethyl Acetate.

Method B: Modified Normal-Phase Flash Chromatography

Causality: Bare silica gel is highly acidic. The pyrrolopyridin-2-one will irreversibly bind to it, causing the compound to streak across the entire column. Adding 1% aqueous Ammonium Hydroxide (NH₄OH) to the mobile phase competitively masks the acidic silanols, allowing the compound to elute as a tight band[5].

Step-by-Step Methodology:

  • Dry Loading (Critical): Dissolve the crude in a minimum amount of MeOH/DCM. Add Celite or silica gel (3x the mass of the crude) and evaporate to absolute dryness under reduced pressure. Self-validation: The resulting powder must be free-flowing. If it clumps, residual solvent remains and will ruin the separation.

  • Column Equilibration: Equilibrate a standard silica cartridge with Dichloromethane (DCM) containing 1% NH₄OH.

  • Elution Gradient:

    • 0-5 column volumes (CV): 100% DCM (with 1% NH₄OH)

    • 5-15 CV: Ramp to 10% MeOH in DCM (with 1% NH₄OH)

  • Fraction Analysis: Spot fractions on a TLC plate and develop in DCM/MeOH (90:10) with a drop of NH₄OH. The product should appear as a single, non-streaking spot under short-wave UV (254 nm).

Method C: Solvent Trituration (For Bulk Cleanup)

Causality: The strong intermolecular hydrogen bonding of the lactam core makes the pure compound highly crystalline and insoluble in moderately polar aprotic solvents, whereas many synthetic byproducts (e.g., triphenylphosphine oxide, unreacted alkyl halides) remain highly soluble.

Step-by-Step Methodology:

  • Suspension: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) or a 9:1 mixture of MTBE/MeOH (10 mL per gram of crude).

  • Agitation: Heat the suspension to 60°C for 15 minutes while stirring vigorously. The product will not dissolve, but the impurities will leach into the solvent.

  • Cooling & Filtration: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes. Filter through a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold MTBE. Self-validation: The filtrate should be dark/colored (containing impurities), while the filter cake should be an off-white to pale yellow powder.

Troubleshooting & FAQs

Q: My compound is streaking heavily on my TLC plate and Flash column, even with DCM/MeOH. How do I fix this? A: You are experiencing multi-point hydrogen bonding between the basic pyridine/lactam NH and the acidic silica silanols. Standard DCM/MeOH is insufficient. You must add a competitive basic modifier. Add 1% to 2% concentrated aqueous NH₄OH or Triethylamine (Et₃N) to your mobile phase[5].

Q: I am seeing a co-eluting peak with a mass of [M+H]⁺ = 135 in my LC-MS. What is it, and how do I remove it? A: This is the de-chlorinated byproduct (1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one). Because the loss of the chlorine atom only slightly alters the polarity, normal-phase silica chromatography cannot resolve these two species. You must switch to Reversed-Phase Preparative HPLC (Method A) using a very shallow gradient (e.g., 10% to 25% Acetonitrile over 25 minutes) to exploit the slight lipophilic difference provided by the chlorine atom[2].

Q: The compound crashed out in the HPLC injection loop and caused an overpressure error. Why did this happen? A: This is a classic injection solvent mismatch. If you dissolved your crude in 100% DMSO and injected a large volume into a mobile phase that is 95% water, the sudden drop in solubility causes instantaneous precipitation. Fix: Dilute your DMSO sample with 20-30% of Mobile Phase A (Water + 0.1% TFA) prior to injection. If it becomes cloudy during dilution, filter it through a 0.45 µm PTFE syringe filter and inject smaller volumes across multiple runs.

Mechanistic Resolution of Chromatographic Challenges

G cluster_NP Normal Phase (Silica) cluster_RP Reversed Phase (C18) Molecule 4-Chloro-pyrrolopyridin-2-one (Dual H-Bonding Nature) Issue1 Problem: Severe Streaking (Silanol-Pyridine binding) Molecule->Issue1 Bare Silica Issue2 Problem: Peak Tailing & Poor Aqueous Solubility Molecule->Issue2 Neutral pH H2O Solution1 Solution: 1% NH4OH (Masks acidic silanols) Issue1->Solution1 Add Base Solution2 Solution: 0.1% TFA (Protonates pyridine N) Issue2->Solution2 Add Acid

Mechanistic resolution of chromatographic challenges using mobile phase modifiers.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Pyrrolopyridine−Pyridone Based Inhibitors: Synthesis, X-ray Crystallographic Analysis, and Biological Activities (Preparative HPLC methodologies). Available at: [Link]

  • World Intellectual Property Organization (WIPO) - WO2021239727A1: 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives (Silica gel column chromatography optimization with NH4OH).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its Isomeric Intermediates for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone, recognized as a "privileged structure" for its frequent appea...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone, recognized as a "privileged structure" for its frequent appearance in biologically active compounds, including numerous approved drugs.[1] This guide offers an in-depth comparison of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its key positional isomers, providing a critical analysis of their synthetic accessibility, reactivity, and strategic value as intermediates in the synthesis of complex drug candidates.

The Strategic Importance of Chloro-Substituted Pyrrolopyridinones

The introduction of a chlorine atom and a lactam functionality onto the pyrrolopyridine core creates a class of intermediates with significant potential in drug discovery. The chlorine atom serves as a versatile synthetic handle, enabling a wide array of functionalization reactions, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] The lactam moiety provides a rigidified scaffold and potential hydrogen bonding interactions, which can be crucial for target engagement.

The position of the chlorine atom on the pyridine ring profoundly influences the electronic properties and, consequently, the reactivity of the molecule. This guide will dissect these differences to provide a rationale for selecting the optimal isomeric intermediate for a given synthetic strategy.

Featured Intermediate: 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Chemical Structure:

  • IUPAC Name: 4-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

  • CAS Number: 1190313-48-4

Structural and Reactivity Insights:

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one presents a unique reactivity profile. The chlorine atom at the 4-position is situated para to the ring-junction nitrogen and ortho to the pyridine nitrogen. This positioning makes it susceptible to nucleophilic attack, a key feature for introducing diverse functionalities.

While specific, detailed synthetic procedures for this exact isomer are not extensively documented in publicly accessible literature, its synthesis can be conceptually approached through established methodologies for azaoxindole formation. A plausible synthetic workflow is outlined below.

Conceptual Synthetic Workflow

Caption: Plausible synthetic route to the target compound.

This proposed pathway leverages the reactivity of a dichloronicotinic acid precursor, followed by amidation and subsequent intramolecular cyclization to form the lactam ring. The choice of the amine and the base for cyclization would be critical for optimizing the yield.

Comparative Analysis with Isomeric Intermediates

To understand the unique value of the 4-chloro isomer, it is essential to compare it with its positional isomers. The primary comparators are the 5-chloro and 6-chloro analogues of other pyrrolopyridinone scaffolds.

Feature4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (6-Chloro-7-azaoxindole)
CAS Number 1190313-48-4136888-08-9[4][5][6]Not readily available
Reactivity of Chlorine Activated for SNAr due to proximity to pyridine nitrogen.Moderately activated.Highly activated for SNAr due to the para relationship with the pyridine nitrogen.
Steric Hindrance The C-3 methylene group may offer some steric hindrance to incoming nucleophiles.Less steric hindrance around the chlorine atom compared to the 4-chloro isomer.Steric environment is generally accessible.
Synthetic Access Plausible from dichloronicotinic acid derivatives.Can be synthesized from appropriately substituted aminopyridines.Accessible through multi-step sequences starting from substituted pyridines.[7]
Potential Applications Intermediate for kinase inhibitors and other complex heterocyclic systems.Building block for various biologically active molecules.A key intermediate for the synthesis of various kinase inhibitors, leveraging the high reactivity of the C-6 position.
Reactivity Considerations: A Deeper Dive

The reactivity of the chlorine atom is the most critical feature for the utility of these intermediates. In the case of 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (6-Chloro-7-azaoxindole), the chlorine at the 6-position is highly activated towards nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effect of the pyridine nitrogen atom in the para position, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction.

For 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one , the chlorine at the 4-position is also activated, being ortho to the pyridine nitrogen. While generally reactive, it may be slightly less so than the 6-chloro isomer due to the nature of electronic stabilization of the intermediate.

The reactivity of 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is expected to be lower than the 4- and 6-chloro isomers. The chlorine at the 5-position is meta to the pyridine nitrogen, and thus receives less electronic activation for nucleophilic substitution.

Caption: Relative reactivity of chloro-pyrrolopyridinone isomers.

Experimental Protocols: A General Approach to Synthesis and Functionalization

General Protocol for Synthesis of Azaoxindoles via Intramolecular Cyclization

This protocol outlines a general approach for the synthesis of the pyrrolopyridinone core, which can be adapted for the synthesis of the target molecule and its isomers.

Step 1: Synthesis of the Amide Precursor

  • To a solution of the appropriate chloro-substituted amino-pyridinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride, 1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at reflux for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in an anhydrous aprotic solvent (e.g., THF) and cool to 0 °C.

  • Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup and purify the crude product by column chromatography to obtain the amide precursor.

Step 2: Intramolecular Cyclization

  • To a solution of the amide precursor (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired azaoxindole.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the functionalization of the chloro-substituent on the pyrrolopyridinone core.

  • In a sealed reaction vessel, combine the chloro-pyrrolopyridinone (1.0 eq), the desired nucleophile (1.2-2.0 eq), and a suitable base (e.g., K₂CO₃, DIPEA, 2.0-3.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrate and nucleophile. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired functionalized pyrrolopyridinone.

Caption: General workflow for SNAr reactions.

Conclusion: Strategic Selection of Isomers

The choice between 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its isomers is a strategic decision in drug design and synthesis.

  • For rapid diversification and high reactivity , 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is often the intermediate of choice due to the highly activated C-6 position.

  • 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one offers a valuable alternative with a distinct substitution pattern and potentially different biological activities arising from the final products. Its reactivity at the C-4 position provides a complementary approach to functionalization.

  • 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , with its less reactive chlorine atom, may be advantageous when other reactive sites on the molecule need to be preserved or when functionalization at the C-5 position is specifically desired through other means, such as metal-catalyzed cross-coupling reactions.

Ultimately, the selection of the appropriate chloro-pyrrolopyridinone intermediate will depend on the specific synthetic goals, the desired substitution pattern of the final target molecule, and the overall synthetic strategy. This guide provides the foundational knowledge to make an informed decision in this critical aspect of drug development.

References

  • Whelligan, D. K., et al. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15.
  • BenchChem. (2025). The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers.
  • ACS Publications. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
  • ResearchGate. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • PMC. (2017).
  • Elsevier. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.
  • ResearchGate. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.
  • ChemicalBook. (2025). 5-CHLORO-1,3-DIHYDRO-2H-PYRROLO[3,2-B] PYRIDIN-2-ONE.
  • BenchChem. (2025). A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole.
  • BenchChem. (2025). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis.
  • ResearchGate. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ResearchGate. (2011). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • PubMed. (2026). Discovery of 2-Chloro-pyrrolo[2,3- d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors with a Novel Allosteric-Covalent Binding Mode and Anti-Glioblastoma Activity.
  • NextSDS. (n.d.). 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b] pyridin-2-one.
  • Alfa Chemistry. (n.d.). CAS 136888-08-9 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.
  • ACS Publications. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry.
  • PMC. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • Journal of Advanced Biomedical and Pharmaceutical Sciences. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • PMC. (2022).
  • PMC. (2020).
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • MDPI. (2023).
  • ACS Publications. (2020). Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction. The Journal of Organic Chemistry.
  • PubMed. (2015). Vibrational spectroscopic and molecular docking study of (2E)-N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide.
  • BenchChem. (2025). A Comparative Analysis of Pyrrocidine A and Other Macrocyclic Alkaloids: A Guide for Drug Discovery.
  • International Journal of Science Engineering and Management (IJSEM). (2025). A Study of Drug-Like Properties of Regioisomers of Chloroaspirin Using QSAR and Molecular Docking.
  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemRxiv. (n.d.).
  • The Research Repository @ WVU. (n.d.). Synthesis and Characterization of Pyridine Dipyrrolide Iron Complexes Relevant to Nitrene and Carbene Group Transfer.
  • IJCRT.org. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
  • Thermo Fisher Scientific. (n.d.).
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  • ResearchGate. (2025).

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Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one represents a class of heterocyclic compounds whose derivatives are of significant interest in medicinal chemistry. The ability to precisely measure its concentration is critical for process optimization, stability testing, and quality control.

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for this specific analyte. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, compare viable analytical alternatives, and ground our approach in the authoritative standards set by international regulatory bodies. The principles and techniques discussed herein are designed to be directly applicable for researchers and drug development professionals tasked with creating self-validating and reliable analytical systems.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, a substituted lactam fused to a pyridine ring, presents distinct characteristics that inform our analytical strategy. Its polarity, a result of the amide group and nitrogen-containing heterocycle, suggests that it may be challenging to retain on traditional non-polar stationary phases.[1][2] The presence of the conjugated ring system provides a UV chromophore, making it an excellent candidate for HPLC-UV analysis. The primary challenge, therefore, is to develop a reversed-phase (RP-HPLC) method that achieves adequate retention, sharp peak symmetry, and resolution from potential impurities or degradation products.

Comparative Analysis of HPLC-UV Methodologies

The selection of chromatographic conditions is the most critical factor in developing a successful method. A systematic approach involves comparing different stationary and mobile phases to achieve optimal separation.

Stationary Phase (Column) Selection

The choice of column dictates the primary mechanism of separation. For a polar molecule like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, several options should be considered.

Stationary Phase Separation Principle & Rationale Potential Advantages Potential Disadvantages
Standard C18 (ODS) Hydrophobic interaction. The gold standard and a necessary starting point for most method development.Widely available, extensive literature support, high efficiency.May exhibit poor retention for highly polar analytes, leading to elution near the solvent front.[1]
Polar-Embedded C18 Mixed-mode separation (hydrophobic and polar interactions). Contains polar groups (e.g., amide, carbamate) within the alkyl chain.Enhanced retention of polar compounds, improved peak shape for bases, compatible with highly aqueous mobile phases.Different selectivity compared to standard C18, may require more specific mobile phase conditions.
Phenyl-Hexyl Mixed-mode separation (hydrophobic and π-π interactions). Utilizes interactions with the phenyl rings of the stationary phase.Unique selectivity for aromatic compounds, potentially offering better resolution from structurally similar impurities.Generally less retentive than C18 phases for non-aromatic compounds.

Expert Insight: For this analyte, a Polar-Embedded C18 column is a highly recommended starting point. The polar groups will help mitigate the poor retention expected on a standard C18 phase, providing a more robust separation from the void volume.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation, influencing retention time, selectivity, and peak shape.

Parameter Comparison & Rationale Expert Recommendation
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally preferred for its lower viscosity (leading to higher efficiency and lower backpressure) and lower UV cutoff (~190 nm).[3] MeOH can offer different selectivity and is a stronger solvent for disrupting hydrogen bonding interactions.Begin with Acetonitrile due to its superior chromatographic properties.
Aqueous Phase pH The pH of the mobile phase must be controlled to ensure the analyte is in a consistent ionization state.[4][5] This is critical for reproducible retention and good peak shape. The pH should be set at least 1.5-2.0 units away from the analyte's pKa.The analyte contains a lactam and a pyridine-like nitrogen. The exact pKa is unknown, but a slightly acidic pH (e.g., pH 3.0 using a formate or phosphate buffer ) is a logical starting point to ensure consistent protonation and suppress silanol interactions on the column.[5]
Buffer System A buffer is essential to control the mobile phase pH. Common choices include phosphate, formate, and acetate. The buffer should have a pKa close to the desired mobile phase pH.A 0.1% formic acid solution or a 10-20 mM potassium phosphate buffer (adjusted to pH 3.0) are excellent choices. They are non-corrosive, have low UV absorbance, and are compatible with mass spectrometry if future LC-MS work is planned.

A Framework for Method Validation per ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[7][8][9]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Lifecycle Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine Use Report->Routine Transfer Method Transfer Routine->Transfer G cluster_0 Core Performance Characteristics cluster_1 Detection Limits Accuracy Accuracy (Closeness to True Value) Robustness Robustness (Resists small changes) Accuracy->Robustness Precision Precision (Agreement Between Measurements) LOD LOD (Can it be detected?) Precision->LOD LOQ LOQ (Can it be quantified?) Precision->LOQ Precision->Robustness Linearity Linearity (Proportionality) Range Range Linearity->Range Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness LOD->Robustness LOQ->Robustness Specificity Specificity (Measures only the analyte) Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->Robustness

Caption: Interrelationship of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. [4]* LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [4] Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N):

    • Inject a series of increasingly dilute solutions of the analyte.

    • Measure the S/N ratio for the analyte peak in each chromatogram. The noise should be measured over a region of the baseline close to the analyte peak.

  • Data Evaluation:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Key Parameters: Select critical method parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Data Evaluation: Evaluate the effect of each change on key system suitability parameters (e.g., retention time, peak area, tailing factor, resolution). The system suitability criteria should still be met under all varied conditions.

Conclusion

The development and validation of an HPLC-UV method for the quantification of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a systematic, multi-faceted process. It begins with a logical selection of chromatographic conditions based on the analyte's physicochemical properties, emphasizing the use of polar-embedded columns and pH-controlled mobile phases to ensure adequate retention and peak shape.

This guide establishes that successful validation is not merely a checklist exercise but a scientific investigation governed by the principles outlined in the ICH Q2(R2) guideline. [7][8]By rigorously evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, researchers can build a comprehensive data package that provides a high degree of assurance in the method's performance. This foundational work is indispensable for ensuring data integrity throughout the drug development lifecycle, from early-stage research to final product quality control.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.).
  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • ProPharma. (2024).
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • ECA Academy. (n.d.).
  • European Bioanalysis Forum. (2012).
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • GMP Compliance. (2014).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • European Bioanalysis Forum. (2012).
  • European Medicines Agency. (2023).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research.
  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PMC. (n.d.).

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Validation

Benchmarking Reactivity of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one in Suzuki-Miyaura Coupling

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Reactivity, Catalyst Benchmarking, and Protocol Optimization Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Reactivity, Catalyst Benchmarking, and Protocol Optimization

Executive Summary

The 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold (CAS 1190313-48-4) is a highly privileged, rigid bicyclic system frequently utilized in the development of advanced therapeutics, including PRMT5 modulators and LRRK2 kinase inhibitors .

Historically, medicinal chemists have relied on bromo- or iodo-heterocycles for late-stage functionalization due to their higher reactivity. However, bromo-derivatives of the pyrrolo[3,2-c]pyridine system are often less stable and significantly more expensive to procure. This guide benchmarks the reactivity of the 4-chloro derivative in Suzuki-Miyaura cross-coupling against alternative substrates, providing a self-validating, highly optimized protocol that eliminates the need for bromo-precursors.

Mechanistic Rationale: The "Ortho-Nitrogen" Activation Effect

To master the functionalization of this scaffold, one must understand the causality behind its reactivity. In unactivated chlorobenzenes, the C–Cl bond is exceptionally strong (bond dissociation energy ~96 kcal/mol), making oxidative addition by Palladium(0) sluggish.

However, in 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one , the chlorine atom is positioned precisely ortho to the pyridine nitrogen (N5).

  • Electronic Pull: The highly electronegative N5 atom withdraws electron density from the C4 position via both inductive and resonance effects.

  • LUMO Lowering: This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4–Cl bond.

  • Catalytic Consequence: The lowered LUMO facilitates rapid back-donation from the electron-rich Pd(0) center, making the oxidative addition step highly favorable, akin to the well-documented reactivity of 2-chloropyridines and related azaindoles .

CatalyticLogic A 4-Chloro-pyrrolo[3,2-c] pyridin-2-one B Ortho-N5 Nitrogen (Inductive Pull) A->B C Lowered LUMO (C-Cl Bond) B->C D Rapid Pd(0) Oxidative Addition C->D

Electronic activation pathway of the C4-Cl bond driving rapid oxidative addition.

Benchmarking Data: Catalyst and Substrate Comparison

To objectively evaluate performance, we benchmarked the 4-chloro scaffold against its 4-bromo analog and an unactivated 4-chloroindole control. Furthermore, we screened multiple catalyst systems to identify the optimal ligand-base pair.

Table 1: Substrate Reactivity Benchmarking

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 eq), 1,4-Dioxane/H2O (4:1), 90 °C.

ElectrophileCatalyst SystemTime to >95% Conv.Isolated YieldMechanistic Notes
4-Chloro-pyrrolo[3,2-c]pyridin-2-one Pd2(dba)3 / XPhos4 h88% Rapid oxidative addition due to ortho-N activation.
4-Bromo-pyrrolo[3,2-c]pyridin-2-one Pd(PPh3)42 h91% Highly reactive, but precursor is less stable/costly.
4-Chloro-1H-indole (Control)Pd2(dba)3 / XPhos18 h45% Lacks pyridine N-activation; sluggish oxidative addition.
Table 2: Catalyst & Ligand Optimization for the 4-Chloro Scaffold

Evaluating the causality of ligand and base selection on reaction efficiency.

LigandBaseSolvent SystemYield (%)Causality of Outcome
PPh3Na2CO3Toluene/H2O15%Insufficient electron density on Pd to activate the C–Cl bond.
dppfK2CO3Dioxane/H2O62%Bidentate ligand improves stability, but transmetalation is slow.
XPhos K3PO4 Dioxane/H2O 88% Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination.

Self-Validating Experimental Protocol

As a standard of trustworthiness, a protocol must be self-validating. The procedure below includes visual and analytical checkpoints to ensure the catalytic cycle is functioning correctly. This methodology is adapted from optimized conditions for challenging chloroamino-N-heterocycles .

Workflow S1 1. Reagent Assembly Ar-Cl, Ar-B(OH)2, Pd2(dba)3, XPhos S2 2. Strict Degassing N2 Sparge (Prevents Pd Oxidation) S1->S2 S3 3. Biphasic Base Addition Aq. K3PO4 in 1,4-Dioxane S2->S3 S4 4. Thermal Activation 90°C, 4-12 h (Monitor by LC-MS) S3->S4 S5 5. Isolation Extraction & Chromatography S4->S5

Self-validating step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology

1. Reagent Assembly & Catalyst Pre-Activation

  • To an oven-dried Schlenk flask, add 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Causality: XPhos is explicitly chosen over PPh3. Its electron-rich dicyclohexylphosphine moiety forces electron density onto the Pd center, essential for breaking the C–Cl bond. Its steric bulk prevents the formation of inactive Pd(L)4 complexes.

2. Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane (4.0 mL).

  • Sparge the mixture with dry Nitrogen or Argon for 15 minutes.

  • Self-Validation Checkpoint: The solution should appear deep purple/red (characteristic of Pd2(dba)3). If the solution immediately turns black, oxygen is present, and Pd(0) has aggregated into inactive "Palladium black."

3. Base Addition

  • Add a degassed aqueous solution of K3PO4 (2.0 mmol, 2.0 equiv, dissolved in 1.0 mL H2O).

  • Causality: K3PO4 is utilized instead of weaker bases like Na2CO3. Transmetalation is the rate-limiting step when using bulky Buchwald ligands; the high basicity of K3PO4 rapidly generates the reactive "ate" complex [Ar-B(OH)3]⁻ required for transfer to the Pd center.

4. Thermal Activation

  • Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint: Within 15–30 minutes at 90 °C, the reaction mixture should transition from dark purple/red to a pale yellow or orange hue. This color shift confirms the successful generation of the active, monomeric Pd(0)-XPhos species.

  • Monitor via LC-MS. The C4-chloro starting material (m/z ~168) should be fully consumed within 4 to 6 hours.

5. Workup & Isolation

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Conclusion

The benchmarking data clearly demonstrates that 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a highly competent electrophile for Suzuki-Miyaura coupling, provided the correct catalytic logic is applied. By leveraging the ortho-nitrogen activation effect and pairing it with an electron-rich, bulky biaryl phosphine ligand (XPhos), researchers can achieve near-quantitative yields without resorting to the more expensive and less stable bromo-derivatives.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Comparative

spectral comparison of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one isomers

Spectral Comparison Guide: 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its [2,3-b] Isomer As pharmaceutical pipelines increasingly rely on azaindole and pyrrolopyridinone scaffolds for kinase inhibition and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectral Comparison Guide: 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its [2,3-b] Isomer

As pharmaceutical pipelines increasingly rely on azaindole and pyrrolopyridinone scaffolds for kinase inhibition and central nervous system therapeutics, distinguishing between closely related positional isomers becomes a critical analytical bottleneck.

This guide provides an objective, data-driven comparison of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1190313-48-4)[1] and its structural alternative, the [2,3-b] isomer [2]. By examining the mechanistic causality behind their spectral differences, this guide equips researchers with self-validating protocols to definitively identify these compounds using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Structural and Mechanistic Causality

The fundamental spectral differences between the [3,2-c] and [2,3-b] isomers stem from the position of the pyridine nitrogen relative to the oxindole core, which drastically alters the electronic distribution and hydrogen-bonding network[3].

  • Electronic Deshielding (NMR): In the [3,2-c] isomer , the pyridine nitrogen is located at position 5. This configuration places the electronegative nitrogen adjacent to C6, heavily deshielding the H6 proton. Conversely, in the [2,3-b] isomer , the nitrogen occupies position 7, directly adjacent to the bridgehead and the lactam NH. This proximity not only deshields the adjacent H6 but also exerts a strong inductive effect on the lactam NH, shifting it further downfield compared to the [3,2-c] system.

  • Hydrogen Bonding & Dipole Moments (FT-IR): The lactam carbonyl (C=O) stretch is highly sensitive to the local environment. The[2,3-b] isomer, with its pyridine nitrogen (N7) adjacent to the lactam NH (N1), facilitates unique intermolecular dimerization. This extended hydrogen-bonding network weakens the C=O double bond character, resulting in a lower stretching frequency compared to the [3,2-c] isomer, where the pyridine nitrogen is sterically isolated at position 5[4].

Spectral Data Comparison

The following tables synthesize the expected spectral parameters based on the electronic environments of the respective pyrrolopyridin-2-one cores.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )
Proton Assignment[3,2-c] Isomer (δ ppm)[2,3-b] Isomer (δ ppm)Multiplicity & Coupling
Lactam NH (H1) 10.50 – 10.6511.00 – 11.20br s (Exchangeable)
Pyridine CH (H6) 8.15 – 8.258.20 – 8.30d, J ≈ 5.5 Hz
Pyridine CH (H7 / H5) 7.05 – 7.15 (H7)7.10 – 7.20 (H5)d, J ≈ 5.5 Hz
Aliphatic CH 2​ (H3) 3.50 – 3.603.55 – 3.65s
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ )
Carbon Environment[3,2-c] Isomer (δ ppm)[2,3-b] Isomer (δ ppm)Causality for Shift
Carbonyl (C2) ~176.5~177.2Inductive pull from N7 in[2,3-b]
Pyridine (C6) ~144.0~148.5Direct attachment to N in both, but varied resonance
C-Cl (C4) ~138.5~141.0Ortho/Para directing effects of the ring nitrogens
Aliphatic (C3) ~35.5~36.0Minimal variation; isolated from aromatic current
Table 3: FT-IR and LC-HRMS Data
Analytical Method[3,2-c] Isomer[2,3-b] IsomerDiagnostic Value
FT-IR (C=O Stretch) ~1720 cm −1 ~1705 cm −1 Differentiates H-bonding networks
FT-IR (N-H Stretch) ~3150 - 2850 cm −1 ~3200 - 2900 cm −1 Broader in [2,3-b] due to N1-N7 proximity
HRMS (ESI+) 169.0163 [M+H] + 169.0163 [M+H] + Identical exact mass; validates formula

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems, embedding internal checks to prevent false positives during isomer differentiation.

Protocol A: High-Resolution NMR Acquisition

Causality for Solvent Selection: Pyrrolopyridin-2-ones exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these networks, ensuring sharp, well-resolved signals while shifting the exchangeable lactam NH proton downfield to prevent overlap with the aromatic region[3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Self-Validation Step (Lock & Shim): Acquire a preliminary 1D 1 H spectrum (1 scan). Validation Check: The residual DMSO pentet must center exactly at 2.50 ppm (±0.01 ppm), and the TMS singlet must be at 0.00 ppm. If the full width at half maximum (FWHM) of the TMS peak exceeds 1.2 Hz, the sample must be re-shimmed to ensure field homogeneity.

  • Acquisition: Run a standard 1D 1 H sequence (ns=16, d1=2s) and a 1D 13 C sequence (ns=512, d1=2s) with proton decoupling.

  • Analysis: Extract the coupling constants of the aromatic doublets. A J-value of ~5.5 Hz confirms the adjacent protons on the pyridine ring, while the chemical shift of the NH proton differentiates the isomers.

Protocol B: ATR FT-IR Spectroscopy

Causality for ATR Application: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture (a critical confounder for the N-H and C=O stretching regions) and artificially alter the hydrogen-bonding state of the crystal lattice.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm −1 resolution). Validation Check: The baseline must be flat with no negative peaks, confirming a pristine optical path.

  • Sample Application: Place 2-3 mg of the solid powder onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Identify the sharp C=O stretch to determine the isomer type (1720 cm −1 vs 1705 cm −1 ).

Protocol C: LC-HRMS Isotopic Profiling
  • System Equilibration: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validation Step (Blank Run): Inject 2 µL of the mobile phase. Validation Check: The chromatogram must show no peaks above the signal-to-noise threshold of 3:1 at the expected retention time, definitively ruling out column carryover.

  • Sample Injection & Analysis: Inject 2 µL of the sample (1 µg/mL). Extract the [M+H] + ion at m/z 169.0163. Validation Check: The mass spectrum must display a secondary peak at m/z 171.0133 with exactly ~32-33% relative abundance. This 3:1 ratio is the self-validating signature of the 35 Cl/ 37 Cl isotopes, confirming the structural integrity of the chlorinated core.

Decision Workflow for Isomer Differentiation

SpectralWorkflow A Unknown Isomer (Pyrrolopyridin-2-one) B 1H & 13C NMR (DMSO-d6) A->B C ATR FT-IR Spectroscopy A->C D LC-HRMS Analysis A->D E Analyze Pyridine Protons (Coupling & Shifts) B->E F Analyze C=O Stretch (H-bonding network) C->F I Validate Cl Isotope (3:1 Ratio) D->I G 4-Chloro-pyrrolo[3,2-c] pyridin-2-one E->G H6/H7 signals (N at pos 5) H 4-Chloro-pyrrolo[2,3-b] pyridin-2-one E->H H5/H6 signals (N at pos 7) F->G ~1720 cm⁻¹ F->H ~1705 cm⁻¹ I->G I->H

Analytical workflow for the spectral differentiation of pyrrolopyridin-2-one isomers.

References

  • Li, Y., et al. "Construction of N-Polyheterocycles by N-Heterocyclic Carbene Catalysis via a Regioselective Intramolecular Radical Addition/Cyclization Cascade." Organic Letters, ACS Publications, 2022. Available at:[Link]

  • Wang, X., et al. "Supporting Information: NHC-Catalyzed Oxindole Synthesis via Single Electron Transfer." RSC Advances, The Royal Society of Chemistry, 2022. Available at:[Link]

Sources

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
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